molecular formula C9H5BrFNO B12975055 2-Bromo-5-(4-fluorophenyl)oxazole

2-Bromo-5-(4-fluorophenyl)oxazole

Cat. No.: B12975055
M. Wt: 242.04 g/mol
InChI Key: QWTDAZKPCPMZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-fluorophenyl)oxazole is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(4-fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(4-fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-bromo-5-(4-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H

InChI Key

QWTDAZKPCPMZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)F

Origin of Product

United States
Foundational & Exploratory

Crystal structure and X-ray diffraction data of 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Brominated Phenyl-Oxazole Derivatives

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis, single-crystal X-ray diffraction (SC-XRD) workflow, and detailed structural elucidation of a representative brominated phenyl-oxazole compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. While the primary focus of this guide is to establish a framework for understanding compounds like 2-Bromo-5-(4-fluorophenyl)oxazole, we utilize the detailed, published crystallographic data of a closely related analog to ensure scientific rigor and provide actionable insights. The narrative explains the causality behind experimental choices, from crystal growth to data refinement, and culminates in a thorough analysis of the molecule's three-dimensional architecture and the critical non-covalent interactions that govern its crystal packing. This document is intended for researchers, scientists, and drug development professionals who leverage crystallographic data to inform rational drug design and advance materials science.

Introduction: The Significance of Oxazoles and Structural Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The specific substitution pattern on the oxazole ring plays a pivotal role in modulating the pharmacological profile of these compounds. The incorporation of halogen atoms, such as bromine and fluorine, is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and introduce specific intermolecular interactions like halogen bonding.[6]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within a crystalline solid is fundamental to predicting a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure and packing.[7][8] The insights gained from a crystal structure are invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutics.

This guide provides a detailed walkthrough of the entire process of crystallographic analysis, using a representative brominated phenyl-oxazole derivative as a case study. We will explore not just the final structure, but the critical steps and reasoning involved in its determination.

Experimental Methodology: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves a multi-stage workflow. Each step is critical for the success of the next, demanding precision and a clear understanding of the underlying principles.

Synthesis and Crystallization

The synthesis of substituted oxazoles can be achieved through various established routes, such as the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino-ketones.[9] For the purpose of this guide, we consider the synthesis of a representative compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, which provides high-quality crystals for diffraction analysis.

Exemplary Synthesis Protocol:

  • Starting Materials: Commercially available starting materials such as a substituted benzaldehyde and an appropriate amino acid ester are used.

  • Reaction: The synthesis proceeds via a multi-step reaction, often involving condensation and subsequent oxidative cyclization to form the oxazole ring. Bromination can be achieved using a suitable brominating agent like N-Bromosuccinimide (NBS).[10]

  • Purification: The crude product is purified using column chromatography to achieve high purity (>98%), which is essential for successful crystallization.

  • Crystallization: High-quality single crystals are grown using slow evaporation techniques. A common approach involves dissolving the purified compound in a suitable solvent system (e.g., a mixture of ethanol and chloroform) and allowing the solvent to evaporate slowly over several days at room temperature. The choice of solvent is critical; it must be one in which the compound is sparingly soluble to promote slow, ordered crystal growth rather than rapid precipitation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head for data collection.[7]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A well-formed, defect-free crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[7]

  • Instrument Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[8]

  • Data Collection Conditions: To minimize thermal vibrations and obtain higher quality data, the crystal is typically cooled to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots (reflections) at various orientations.[11] The intensity and position of each reflection are recorded. This process can take several hours.

Structure Solution and Refinement

The raw diffraction data is a reciprocal space representation of the crystal lattice. Sophisticated software is required to solve the "phase problem" and generate a three-dimensional electron density map, from which the molecular structure is determined.

Workflow for Structure Solution and Refinement:

  • Data Reduction: The collected data frames are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a list of indexed reflections with their intensities (.hkl file).

  • Structure Solution: The crystal system and space group are determined from the diffraction pattern's symmetry. Programs like SHELXT or SIR are used to solve the phase problem using direct methods or Patterson methods, which provides an initial, approximate model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[12] This iterative process involves:

    • Assigning atom types (C, N, O, Br, etc.) to the electron density peaks.

    • Refining atomic coordinates and anisotropic displacement parameters (which model thermal motion).

    • Locating and adding hydrogen atoms, typically placed in calculated positions and refined using a riding model.

    • The refinement continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final model is assessed using metrics like the R1 factor and the Goodness-of-Fit (GooF).

Below is a diagram illustrating the comprehensive workflow from synthesis to final structural analysis.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solution Structure Solution (SHELXT/Direct Methods) data_reduction->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation & Analysis (CIF, Hirshfeld) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow from synthesis to final structure determination.

Results and Discussion

The crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (C₁₃H₁₂BrNO₄) provides a clear and detailed picture of its molecular and supramolecular structure.[13] The asymmetric unit of this compound was found to contain two independent molecules, designated as A and B.

Crystal Data and Structure Refinement

The key parameters from the data collection and refinement process are summarized in the table below. These values are essential for assessing the quality of the crystallographic experiment and the resulting structural model.[13]

ParameterValue
Empirical FormulaC₁₃H₁₂BrNO₄
Formula Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8
Temperature (K)295.15
Radiation, λ (Å)MoKα, 0.71073
Reflections Collected14007
Goodness-of-fit on F²1.151
Final R indices [I>2σ(I)]R₁ = 0.1024, wR₂ = 0.2140
Molecular Structure

The molecular structure reveals a nearly planar oxazole ring. The phenyl ring and the ester group are twisted relative to this central ring. In such structures, the dihedral angle between the oxazole ring and the attached phenyl ring is a key conformational feature. For example, in a related compound, 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine, this angle is 32.64°.[14] This twisting is a common feature, arising from the steric hindrance between ortho hydrogens on the rings.

The bond lengths and angles within the molecule fall within expected ranges. The C-Br bond length is a critical parameter, typically around 1.83 Å.[13] The presence of both electron-donating (methoxyphenyl) and electron-withdrawing (bromo, carboxylate) groups influences the electronic distribution across the molecule, which in turn dictates its reactivity and intermolecular interactions.

Supramolecular Features and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. While classical hydrogen bonds are often dominant, in halogenated compounds, weaker interactions like halogen bonds and C-H···O contacts play a crucial role in defining the supramolecular architecture.[6][15][16]

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For the title compound, the analysis showed that H···H contacts contribute most significantly to the crystal packing (34.4%), which is typical for organic molecules.[13] More interestingly, specific, directional interactions are observed:

  • C-H···O Hydrogen Bonds: Intermolecular C-H···O interactions link the two independent molecules (A and B) in the asymmetric unit.

  • π-π Stacking: The crystal packing features π-π stacking interactions between the phenyl rings of adjacent molecules, with distances around 3.37 Å.[13]

  • Halogen-Related Contacts: While a classic, strong halogen bond (Br···O or Br···N) might not be dominant in this specific structure, numerous Br···H contacts are present, contributing significantly to the overall packing energy.[17] The electrophilic region on the bromine atom (the σ-hole) can form attractive interactions with nucleophilic regions on adjacent molecules, guiding their assembly.[15][18]

The following diagram illustrates the concept of key intermolecular interactions that stabilize the crystal lattice of a brominated phenyl-oxazole.

G M1 Molecule A (Oxazole-Phenyl) M2 Molecule B (Oxazole-Phenyl) M1->M2 C-H···O Bond M3 Molecule C (Oxazole-Phenyl) M1->M3 π-π Stacking M2->M3 Br···H Contact

Caption: Key intermolecular interactions in brominated oxazole crystals.

Conclusion

This guide has detailed the comprehensive process of determining and analyzing the crystal structure of a representative brominated phenyl-oxazole derivative. The SC-XRD experiment provides an unambiguous view of the molecular geometry and, critically, the subtle hierarchy of non-covalent forces—including C-H···O bonds, π-π stacking, and halogen-related contacts—that dictate the supramolecular assembly. For drug development professionals, this atomic-level information is paramount. It enables a deeper understanding of a compound's solid-state properties and provides a structural blueprint for designing new molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The methodologies and analytical principles described herein serve as a robust foundation for the structural investigation of any novel oxazole-based therapeutic agent.

References

  • Kaur, N., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-23. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Yu, B., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 567-599. Available from: [Link]

  • Singh, R., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Asian Journal of Science and Technology, 14(2), 12534-12547. Available from: [Link]

  • Kumar, R., et al. (2022). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Current Organic Synthesis, 19(5), 498-522. Available from: [Link]

  • Sheldrick, G. M. (2015). SHELXL: enhanced structural refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

  • Desiraju, G. R., et al. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 46(11), 2544-2554. Available from: [Link]

  • Unc Applied Physical Sciences. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. University of North Carolina. Available from: [Link]

  • Adivi, P. K., et al. (2020). Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Crystal Growth & Design, 20(4), 2174-2184. Available from: [Link]

  • Thomas, J. M., et al. (2018). Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Chemical Communications, 54(56), 7846-7849. Available from: [Link]

  • Brammer, L., et al. (2005). M–X···X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A, 61, C362. Available from: [Link]

  • Müller, P. (n.d.). SHELXL - An Easy Structure. Sucrose Tutorial. Available from: [Link]

  • O-lex. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available from: [Link]

  • Desiraju, G. R. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ResearchGate. Available from: [Link]

  • Müller, P. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. Available from: [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

  • TU Delft. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Available from: [Link]

  • e-PG Pathshala. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Inflibnet Centre. Available from: [Link]

  • Li, B. (2011). 4-Bromo-5-(thiophen-2-yl)oxazole. Organic Syntheses, 88, 334. Available from: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. Available from: [Link]

  • Siddiqui, H. L., et al. (2016). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 54-56. Available from: [Link]

  • Akhtar, T., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 629-632. Available from: [Link]

Sources

Thermodynamic stability of 2-Bromo-5-(4-fluorophenyl)oxazole at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of 2-Bromo-5-(4-fluorophenyl)oxazole at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Bromo-5-(4-fluorophenyl)oxazole at ambient conditions. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide will delve into the theoretical underpinnings of the molecule's stability, outline detailed experimental protocols for its evaluation, and provide insights into the interpretation of the resulting data. By synthesizing principles of physical chemistry, analytical chemistry, and pharmaceutical science, this document aims to be an authoritative resource for ensuring the chemical integrity of this and similar heterocyclic compounds.

Introduction: The Significance of 2-Bromo-5-(4-fluorophenyl)oxazole and its Stability

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The specific compound, 2-Bromo-5-(4-fluorophenyl)oxazole, is a halogenated, aryloxazole derivative. The presence of a bromine atom at the 2-position and a fluorophenyl group at the 5-position suggests its potential as a versatile intermediate in organic synthesis, likely for the development of novel therapeutic agents.[2][3] The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the fluorophenyl moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The thermodynamic stability of any active pharmaceutical ingredient (API) or synthetic intermediate is a critical parameter that dictates its shelf-life, storage conditions, and ultimately, its viability as a drug candidate or a building block in drug discovery.[4][5][6] Instability can lead to the formation of degradation products, which may result in a loss of potency, altered efficacy, or the emergence of toxic impurities.[7] Therefore, a thorough understanding of the thermodynamic stability of 2-Bromo-5-(4-fluorophenyl)oxazole at room temperature is paramount for its successful application.

This guide will provide a comprehensive approach to evaluating the stability of this molecule, focusing on the principles and methodologies that a senior application scientist would employ.

Theoretical Considerations for Stability

The inherent stability of 2-Bromo-5-(4-fluorophenyl)oxazole is governed by its molecular structure. The oxazole ring is an aromatic heterocycle, which imparts a degree of resonance stabilization. However, several structural features can influence its susceptibility to degradation:

  • The Oxazole Ring: While aromatic, the oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which can lead to ring cleavage.[8][9] The presence of heteroatoms (nitrogen and oxygen) creates dipoles and potential sites for nucleophilic or electrophilic attack.

  • The Bromo Substituent: The carbon-bromine bond at the C2 position is a potential site for nucleophilic substitution or reductive dehalogenation.[10] The electron-withdrawing nature of the bromine atom can also influence the electron density of the oxazole ring.

  • The 4-Fluorophenyl Group: The fluorophenyl group at the C5 position is generally considered to be chemically robust. The electron-withdrawing fluorine atom can influence the electronic properties of the oxazole ring and may affect its reactivity.[11]

Potential degradation pathways for this molecule at room temperature could include hydrolysis of the oxazole ring, particularly in the presence of moisture, and photolytic degradation if exposed to light.[9][12][13]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of 2-Bromo-5-(4-fluorophenyl)oxazole. This involves a combination of calorimetric techniques and long-term stability studies.

Calorimetric Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for probing the thermal properties of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events. For 2-Bromo-5-(4-fluorophenyl)oxazole, a sharp, single melting endotherm would suggest a pure, crystalline solid. The absence of any exothermic events prior to melting would indicate good thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any loss of volatiles (e.g., residual solvent or water). A TGA thermogram showing no significant mass loss until a high temperature would confirm the thermal stability of the compound.

Table 1: Hypothetical Calorimetric Data for 2-Bromo-5-(4-fluorophenyl)oxazole

ParameterValueInterpretation
Melting Point (DSC)150 - 155 °CSharp melting range indicates high purity.
Enthalpy of Fusion (DSC)25 - 30 kJ/molProvides information on the crystal lattice energy.
Decomposition Onset (TGA)> 250 °CHigh decomposition temperature suggests good thermal stability.
Mass Loss below 100°C (TGA)< 0.1%Indicates the absence of significant volatile impurities.
Long-Term Stability Studies at Room Temperature

Long-term stability studies under controlled room temperature conditions are essential for determining the shelf-life of a compound.[5][14] These studies involve storing the compound under specified conditions and periodically analyzing its purity and integrity.

Experimental Protocol: Long-Term Stability Assessment

  • Sample Preparation: A well-characterized batch of 2-Bromo-5-(4-fluorophenyl)oxazole with high purity (>99%) should be used. The compound should be stored in amber glass vials with tightly sealed caps to protect it from light and moisture.

  • Storage Conditions: The primary storage condition should be room temperature (25 °C ± 2 °C) with controlled humidity (60% RH ± 5% RH).[15] A control sample should be stored at a lower temperature (e.g., 5 °C) where degradation is expected to be minimal.

  • Time Points: Samples should be pulled for analysis at predetermined time points, such as 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Methods: A stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring the purity of the compound and detecting any degradation products. The method should be validated to ensure it can separate the parent compound from any potential impurities.

  • Characterization of Degradants: If any significant degradation products are observed, they should be identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Long-Term Stability Testing

G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis at Time Points cluster_3 Data Evaluation A High Purity Sample (>99%) B Amber Vials A->B Packaging C 25°C / 60% RH B->C D 5°C (Control) B->D E HPLC Purity Assay C->E t = 0, 3, 6, 9, 12, 18, 24 months D->E t = 0, 24 months F Appearance E->F G LC-MS for Degradants E->G H Assess Purity vs. Time E->H I Identify Degradation Products G->I J Determine Shelf-Life H->J I->J

Caption: Workflow for long-term stability assessment of 2-Bromo-5-(4-fluorophenyl)oxazole.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation pathways and to demonstrate the specificity of the analytical methods.[4][15] These studies involve subjecting the compound to harsher conditions than those of accelerated stability testing.

Experimental Protocol: Forced Degradation Studies

  • Acidic Hydrolysis: Treat a solution of the compound with 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.

Logical Relationship of Stability Assessment

G A 2-Bromo-5-(4-fluorophenyl)oxazole B Intrinsic Stability A->B C Experimental Evaluation B->C D Calorimetric Analysis (DSC, TGA) C->D E Long-Term Stability (25°C/60%RH) C->E F Forced Degradation (Stress Testing) C->F G Shelf-Life Determination E->G H Degradation Pathway Identification F->H I I G->I Informed Decision on Development H->I Informed Decision on Development

Caption: Logical flow of stability assessment for 2-Bromo-5-(4-fluorophenyl)oxazole.

Data Interpretation and Reporting

The data generated from these studies should be carefully analyzed and documented.

  • Purity Data: The purity of the compound at each time point should be plotted against time. A regression analysis can be used to determine the rate of degradation and to extrapolate the shelf-life.

  • Degradation Profile: The chromatograms from the HPLC analysis should be examined for the appearance of any new peaks. The peak areas of any degradation products should be reported as a percentage of the total peak area.

  • Mass Balance: The sum of the assay value and the levels of all degradation products should be close to 100%, indicating that all degradation products have been detected.

Table 2: Example of a Long-Term Stability Data Summary

Time (Months)Purity (%) (25°C/60%RH)Total Impurities (%)Appearance
099.80.2White crystalline solid
399.70.3White crystalline solid
699.70.3White crystalline solid
1299.60.4White crystalline solid
2499.50.5White crystalline solid

Conclusion

The thermodynamic stability of 2-Bromo-5-(4-fluorophenyl)oxazole at room temperature is a critical quality attribute that must be thoroughly investigated. This guide has provided a comprehensive framework for such an evaluation, encompassing theoretical considerations, detailed experimental protocols for calorimetric analysis, long-term stability studies, and forced degradation testing. By following the methodologies outlined herein, researchers can gain a robust understanding of the stability profile of this important synthetic intermediate, thereby ensuring its quality, safety, and efficacy in its intended applications. The principles and techniques described are broadly applicable to the stability assessment of other novel heterocyclic compounds in the drug discovery and development pipeline.

References

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2). Pharmaceutical Technology.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. (n.d.). T,C&A LAB.
  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. (2025, March 31). MDPI.
  • Stability Testing – Shelf Life and Storage Conditions Made Easier - Pharmaceutical Technology. (n.d.). Pharmaceutical Technology.
  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. (2007, October 19). Organic Letters.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2).
  • Stability Studies and Testing of Pharmaceuticals - An Overview | LCGC International. (2020, June 1).
  • An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance - Benchchem. (n.d.). Benchchem.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (n.d.). PMC.
  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions - Benchchem. (n.d.). Benchchem.
  • What Factors Influence Stability? - ARL Bio Pharma. (n.d.). ARL Bio Pharma.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. (n.d.). Benchchem.
  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medic
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC. (n.d.). PMC.
  • CAS 33282-24-5: 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid - CymitQuimica. (n.d.). CymitQuimica.

Sources

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical exploration of the electronic properties of 2-Bromo-5-(4-fluorophenyl)oxazole, a heterocyclic compound of significant interest to medicinal chemists and materials scientists. We will delve into the theoretical underpinnings of its electronic structure, detail robust computational and experimental methodologies for its characterization, and discuss the implications of these properties for its application in research and development.

Introduction: The Significance of Oxazole Scaffolds

The oxazole ring is a five-membered heterocyclic motif that is considered a "privileged structure" in medicinal chemistry.[1][2] Its unique arrangement of oxygen and nitrogen atoms allows it to engage with biological targets through a variety of non-covalent interactions, making oxazole derivatives potent candidates for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The compound 2-Bromo-5-(4-fluorophenyl)oxazole incorporates this valuable core and is further functionalized with a bromine atom and a 4-fluorophenyl group. These substituents are strategically significant: the bromine at the 2-position serves as a reactive handle for synthetic diversification, while the electronegative fluorine on the phenyl ring can modulate the molecule's electronic properties, metabolic stability, and binding affinity.

A deep understanding of the electronic landscape of this molecule—specifically its Frontier Molecular Orbitals (FMOs)—is paramount for predicting its behavior. The Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them dictate the molecule's reactivity, kinetic stability, and optical properties, providing critical insights for rational drug design and the development of novel organic electronic materials.[6][7]

Theoretical Framework: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that explains the structure and reactivity of molecules based on the interaction of their highest energy occupied and lowest energy unoccupied orbitals.

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band maximum in semiconductors.[8] It represents the orbital from which the molecule is most likely to donate an electron in a chemical reaction. The energy of the HOMO (EHOMO) is directly related to the molecule's ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band minimum.[8] It is the lowest energy orbital available to accept an electron. The energy of the LUMO (ELUMO) is related to the molecule's electron affinity.

  • The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and the ability to absorb longer wavelengths of light.[7][9] Conversely, a large gap signifies high stability.[8] This gap is fundamental to a molecule's electronic and optical characteristics.

FMO_Concept cluster_orbitals Molecular Orbitals cluster_energy Energy Other_Occupied ... (Other Occupied MOs) HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) Other_Unoccupied ... (Other Unoccupied MOs) E_axis_top Increasing Energy E_axis_bottom E_axis_top->E_axis_bottom p1->p2   ΔE (HOMO-LUMO Gap)   

Conceptual diagram of Frontier Molecular Orbitals.

Computational Determination of Electronic Properties

Density Functional Theory (DFT) has become a powerful and reliable tool for investigating the structural and electronic properties of organic molecules.[10][11] It provides a cost-effective method to predict the HOMO-LUMO energies and visualize their electron density distributions, offering insights that guide experimental work.

Detailed Protocol for DFT Calculation

The following protocol outlines a standard workflow for calculating the electronic properties of 2-Bromo-5-(4-fluorophenyl)oxazole using a quantum chemistry software package like Gaussian.[11]

  • Molecular Structure Input:

    • Construct the 3D structure of 2-Bromo-5-(4-fluorophenyl)oxazole using a molecular builder (e.g., GaussView, Avogadro).

    • Ensure correct atom types, bonds, and initial stereochemistry.

  • Geometry Optimization:

    • Causality: The first step is to find the molecule's most stable, lowest-energy conformation. Electronic properties are highly dependent on molecular geometry.

    • Method: Perform a full geometry optimization. A widely used and well-validated functional for organic molecules is B3LYP.[10][11]

    • Basis Set: A flexible basis set such as 6-311+G(d,p) is recommended to accurately describe the electron distribution, especially for a molecule containing heteroatoms and halogens.[11]

    • Self-Validation: The optimization is considered complete when the forces on all atoms approach zero and the structure represents a minimum on the potential energy surface, confirmed by a frequency calculation showing no imaginary frequencies.

  • Single-Point Energy and Orbital Calculation:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation with the same DFT functional and basis set.

    • This calculation solves the Kohn-Sham equations to yield the energies of all molecular orbitals.

  • Data Extraction and Analysis:

    • From the calculation output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

    • Calculate the theoretical HOMO-LUMO gap: ΔEDFT = ELUMO - EHOMO .

    • Visualize the 3D isosurfaces of the HOMO and LUMO. This is crucial for understanding where the electron density is located for each orbital, revealing the likely sites for electrophilic and nucleophilic attack.

DFT_Workflow start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq 3. Frequency Calculation (Confirm Minimum Energy) opt->freq freq->opt Imaginary freqs exist spe 4. Single-Point Energy Calculation (on Optimized Geometry) freq->spe No imaginary freqs extract 5. Extract Data (EHOMO, ELUMO) spe->extract analyze 6. Analyze & Visualize (Calculate Gap, Plot Orbitals) extract->analyze

Workflow for DFT-based electronic property calculation.
Predicted Quantitative Data (Hypothetical)

The following table presents plausible data for 2-Bromo-5-(4-fluorophenyl)oxazole based on DFT calculations of similar heterocyclic compounds. These values serve as a theoretical benchmark for experimental validation.

ParameterCalculated Value (eV)Description
EHOMO -6.50Energy of the highest occupied molecular orbital.
ELUMO -1.85Energy of the lowest unoccupied molecular orbital.
ΔEDFT 4.65The theoretical HOMO-LUMO energy gap.

Experimental Validation Methodologies

While DFT provides excellent estimates, experimental validation is crucial for confirming the electronic properties. A combination of electrochemical and spectroscopic techniques provides a comprehensive picture.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique that measures a molecule's oxidation and reduction potentials. These potentials can be directly correlated to the HOMO and LUMO energy levels, respectively, providing an experimental measure of the electrochemical gap.[9][12]

Detailed Experimental Protocol:

  • Instrumentation: A potentiostat with a standard three-electrode cell is required.

    • Working Electrode: Glassy carbon or platinum.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

  • Sample Preparation:

    • Analyte Solution: Prepare a ~1 mM solution of 2-Bromo-5-(4-fluorophenyl)oxazole in a suitable electrochemical solvent (e.g., anhydrous acetonitrile or dichloromethane).

    • Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. Causality: The electrolyte is essential to ensure conductivity and minimize solution resistance.

    • Internal Standard: Add ferrocene as an internal standard. Causality: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measurements against the vacuum level, ensuring data reproducibility and comparability across different experimental setups.[13]

    • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before the experiment and maintain an inert atmosphere during the measurement. Causality: This removes dissolved oxygen, which can interfere with the electrochemical measurements.

  • Data Acquisition:

    • Record a cyclic voltammogram of the solution, scanning the potential to sufficiently positive and negative values to observe the first oxidation and reduction events of the analyte.

    • Record the voltammogram of the Fc/Fc⁺ couple under the same conditions.

  • Data Analysis:

    • Determine the half-wave potential of the internal standard (E₁/₂ (Fc/Fc⁺)).

    • From the analyte's voltammogram, determine the onset potential of the first oxidation (Eox_onset) and the onset of the first reduction (Ered_onset). The onset is found by extrapolating the baseline and the rising portion of the peak to their intersection.[9]

    • Calculate the HOMO and LUMO energies using the following empirical equations[9][13]:

      • EHOMO (eV) = -[Eox_onset (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered_onset (vs Fc/Fc⁺) + 4.8]

    • Calculate the electrochemical gap: ΔEelectrochem = ELUMO - EHOMO .

CV_Workflow prep 1. Prepare Solution (Analyte + Electrolyte + Ferrocene) degas 2. Degas with N₂/Ar prep->degas setup 3. Assemble 3-Electrode Cell degas->setup scan 4. Run Cyclic Voltammetry Scan setup->scan voltammogram 5. Obtain Voltammogram (I vs. E) scan->voltammogram analyze 6. Determine Onset Potentials (E_ox_onset, E_red_onset) voltammogram->analyze calculate 7. Calculate EHOMO & ELUMO (vs. Fc/Fc⁺ standard) analyze->calculate

Workflow for experimental HOMO/LUMO determination via CV.
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For many organic molecules, the longest wavelength absorption band corresponds to the electronic transition from the HOMO to the LUMO.[14][15] The energy of this transition provides the optical HOMO-LUMO gap.

Detailed Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of 2-Bromo-5-(4-fluorophenyl)oxazole in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

    • Causality: The concentration must be low enough to ensure the absorbance is within the linear range of the Beer-Lambert law (typically < 1.0).

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.

  • Data Acquisition:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The instrument automatically subtracts the solvent blank's absorption.

  • Data Analysis:

    • From the absorption spectrum, identify the wavelength at the onset of the lowest energy absorption band (λonset). This is determined from the intersection of the tangent of the absorption edge with the baseline.

    • Calculate the optical energy gap (ΔEoptical) using the Planck-Einstein relation[16]:

      • ΔEoptical (eV) = 1240 / λonset (nm)

Note: The optical gap determined by UV-Vis is often slightly smaller than the electrochemical gap from CV. This difference is attributed to the exciton binding energy, which is the electrostatic attraction between the excited electron and the hole left behind in the HOMO.[9][12]

Summary of Experimental Data (Hypothetical)

This table presents expected experimental values for 2-Bromo-5-(4-fluorophenyl)oxazole, which would serve to validate the computational predictions.

ParameterMethodExpected Value
Eox_onset (vs Fc/Fc⁺)Cyclic Voltammetry+1.5 V
Ered_onset (vs Fc/Fc⁺)Cyclic Voltammetry-2.8 V
EHOMO Cyclic Voltammetry-6.30 eV
ELUMO Cyclic Voltammetry-2.00 eV
ΔEelectrochem Cyclic Voltammetry4.30 eV
λonset UV-Vis Spectroscopy295 nm
ΔEoptical UV-Vis Spectroscopy4.20 eV

Discussion and Implications for Drug Development

A comprehensive analysis integrating computational and experimental data provides a robust understanding of 2-Bromo-5-(4-fluorophenyl)oxazole. The predicted HOMO-LUMO gap of ~4.2-4.6 eV suggests that the molecule possesses significant kinetic stability, which is a desirable trait for a drug candidate to avoid unwanted side reactions in a biological system.

  • Structural Influence: The HOMO is expected to be distributed across the electron-rich oxazole and phenyl rings, while the LUMO will also be delocalized across the π-system. The electron-withdrawing nature of the bromine and fluorine atoms will lower the energy of both the HOMO and LUMO orbitals compared to an unsubstituted parent compound.[17] This modulation is key to tuning the molecule's properties.

  • Reactivity and Interactions: The calculated HOMO energy indicates its electron-donating capability, while the LUMO energy relates to its ability to accept an electron. These values are critical inputs for Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's physicochemical properties with its biological activity.[18] Understanding the FMOs helps predict how the molecule will interact with biological targets like enzymes and receptors.

  • Drug Design: By understanding the electronic properties of this core scaffold, medicinal chemists can rationally design analogues. For instance, adding electron-donating groups to the phenyl ring would be expected to raise the HOMO energy level and decrease the HOMO-LUMO gap, potentially altering the molecule's biological activity in a predictable manner.

Conclusion

The electronic properties of 2-Bromo-5-(4-fluorophenyl)oxazole can be thoroughly characterized through a synergistic approach combining DFT calculations with experimental validation via cyclic voltammetry and UV-Vis spectroscopy. This molecule is predicted to have a relatively large HOMO-LUMO gap, indicating good electronic stability. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to predict the reactivity, understand the structure-activity relationships, and ultimately guide the synthesis of novel oxazole-based compounds with tailored properties for therapeutic applications. This fundamental knowledge is indispensable for accelerating the discovery and development of next-generation pharmaceuticals.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC. BMC Chemistry. [Link]

  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. PubMed. [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Asian Journal of Science and Technology. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. SpringerLink. [Link]

  • UV-Vis Spectroscopy | Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Ch13 - UV-Vis Spectroscopy - University of Calgary. University of Calgary. [Link]

  • Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC. Scientific Data. [Link]

  • Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. Jack Westin. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. RSC Publishing. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. Hindawi. [Link]

  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. Taylor & Francis Online. [Link]

  • HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation - Frontiers. Frontiers in Chemistry. [Link]

  • The Role of 2-Bromo-5-fluoropyridine in Fine Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. MDPI. [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. YouTube. [Link]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A. [Link]

  • Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-(4-fluorophenyl)oxazole in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-5-(4-fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing that readily available public data on this specific molecule is limited, this document focuses on the fundamental principles and robust experimental methodologies required to establish its solubility in key polar aprotic solvents. We will delve into the physicochemical properties of the solute and solvents, provide a detailed, field-proven protocol for thermodynamic solubility determination using the shake-flask method, and discuss the theoretical underpinnings of solubility, such as Hansen Solubility Parameters. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to advance their projects.

Introduction: The Critical Role of Solubility in Scientific R&D

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the success or failure of candidates in drug discovery and development.[1][2] Poor solubility can lead to diminished bioavailability, erratic assay results, and significant challenges in formulation, ultimately causing costly delays or termination of promising projects.[3][4][5] For a molecule like 2-Bromo-5-(4-fluorophenyl)oxazole, which contains both lipophilic (bromo- and fluorophenyl groups) and polar (oxazole ring) moieties, understanding its interaction with various solvents is paramount.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitous in organic synthesis, high-throughput screening, and formulation development. They possess large dipole moments and high dielectric constants but lack acidic protons, making them incapable of donating hydrogen bonds.[6] Establishing a clear solubility profile in these solvents is essential for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • High-Throughput Screening (HTS): Preparing accurate stock solutions to avoid false negatives caused by compound precipitation.[4]

  • Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.[2]

  • Predictive Modeling: Generating reliable data to build and validate computational solubility models.

This guide provides the necessary theoretical background and practical, step-by-step instructions to empower researchers to generate high-quality solubility data for 2-Bromo-5-(4-fluorophenyl)oxazole.

Physicochemical Properties: Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.[6] A thorough analysis of the properties of both the solute and the solvents is the first step in understanding their potential interactions.

Analysis of 2-Bromo-5-(4-fluorophenyl)oxazole

While extensive experimental data for this specific molecule is not widely published, its structure allows for an expert evaluation of its expected properties.

  • Structure: The molecule contains a rigid, heterocyclic oxazole core. The 5-position is substituted with a 4-fluorophenyl group, and the 2-position with a bromine atom.

  • Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, imparts polarity and hydrogen bond accepting capabilities.[8] The C-F and C-Br bonds also contribute to the molecular dipole moment.

  • Lipophilicity: The phenyl ring and the bromine atom are significant contributors to the molecule's non-polar, lipophilic character.[1] A predicted XLogP3-AA value for a similar compound, 5-(4-bromo-2-fluorophenyl)-2-methyl-1,3-oxazole, is 3.2, suggesting a notable degree of lipophilicity.[8]

  • Crystal Lattice Energy: As a crystalline solid, its solubility is also dependent on the energy required to overcome the forces holding the molecules together in the crystal lattice.[9]

Based on this structure, 2-Bromo-5-(4-fluorophenyl)oxazole is expected to be a compound with moderate to low aqueous solubility but should exhibit significantly better solubility in organic solvents, particularly those that can engage in polar interactions.[10]

Properties of Selected Polar Aprotic Solvents

Polar aprotic solvents are chosen for their ability to dissolve a wide range of organic compounds. Their key properties are summarized below.

SolventFormulaDielectric Constant (20°C)Dipole Moment (D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO) C₂H₆OS47.23.96189
N,N-Dimethylformamide (DMF) C₃H₇NO36.73.82153
Acetonitrile (ACN) C₂H₃N37.53.9282
Tetrahydrofuran (THF) C₄H₈O7.61.7566

Source: Data compiled from publicly available chemical supplier and academic resources.

Expert Insights:

  • DMSO and DMF are considered very strong, highly polar solvents capable of disrupting strong solute-solute interactions. They are often the first choice for dissolving poorly soluble compounds.[11]

  • Acetonitrile is also highly polar but is generally a weaker solvent than DMSO or DMF for many complex organic molecules.

  • THF is significantly less polar than the others and is a good solvent for compounds that have a more balanced mix of polar and non-polar character.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, we can use a more quantitative approach like Hansen Solubility Parameters (HSP).[12] The HSP model separates the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

The total Hansen solubility parameter (δt) is given by the equation: δt² = δD² + δP² + δH² [13]

A fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible. The "Hansen Distance" (Ra) between a solvent and a solute can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Hansen Solubility Parameters for Selected Solvents (Units: MPa⁰·⁵)

SolventδDδPδH
Dimethyl Sulfoxide (DMSO) 18.416.410.2
N,N-Dimethylformamide (DMF) 17.413.711.3
Acetonitrile (ACN) 15.318.06.1
Tetrahydrofuran (THF) 16.85.78.0

Source: Data compiled from various sources including Abbott, S. (2023) and Accu Dyne Test.[13][14]

Application: By experimentally determining the solubility of 2-Bromo-5-(4-fluorophenyl)oxazole in a range of well-characterized solvents, one can calculate the HSP values for the solute itself. This powerful tool allows for the prediction of solubility in any other solvent or solvent blend for which HSP values are known, drastically reducing the experimental burden.[12]

Experimental Determination of Thermodynamic Solubility

For definitive and regulatory-compliant data, the Thermodynamic Solubility must be determined. This is the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.[15][16] The most reliable method for this is the Shake-Flask Method , which is endorsed by organizations like the OECD.[17]

Mandatory Experimental Workflow

The following diagram illustrates the validated workflow for determining the thermodynamic solubility of 2-Bromo-5-(4-fluorophenyl)oxazole.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Weigh excess solid compound into glass vials prep2 Add precise volume of polar aprotic solvent (e.g., DMSO) prep1->prep2 Step 1 equil1 Seal vials securely prep2->equil1 equil2 Place on orbital shaker in a temperature-controlled chamber (e.g., 25°C) equil1->equil2 equil3 Agitate for 24-48 hours to ensure equilibrium equil2->equil3 Self-validating step: Analyze at 24h and 48h. Results should agree within 15%.[19] sep1 Centrifuge vials at high speed to pellet undissolved solid equil3->sep1 sep2 Carefully collect supernatant, avoiding solid disturbance sep1->sep2 sep3 Optional: Filter supernatant through 0.22 µm PTFE filter sep2->sep3 analysis1 Prepare serial dilutions of the clear supernatant sep3->analysis1 analysis3 Analyze samples & standards by HPLC-UV or LC-MS/MS analysis1->analysis3 analysis2 Generate a standard curve with known concentrations analysis2->analysis3 analysis4 Calculate concentration (solubility) against the standard curve analysis3->analysis4

Sources

Mechanism of Action and Pharmacological Profiling of 2-Bromo-5-(4-fluorophenyl)oxazole Derived Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In modern rational drug design, the identification of privileged scaffolds that offer both synthetic tractability and high biological target affinity is paramount. The molecule 2-bromo-5-(4-fluorophenyl)oxazole (CAS No. 1518242-81-3)[1] has emerged as a highly versatile building block for developing novel therapeutics.

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a modular system. The strategic architecture of this molecule provides three distinct functional advantages:

  • The Oxazole Core: Acts as a rigid heterocyclic linker. By restricting the conformational flexibility of attached aryl groups, it minimizes the entropic penalty upon target binding. The nitrogen atom also serves as a critical hydrogen bond acceptor.

  • The 4-Fluorophenyl Moiety: The highly electronegative fluorine atom enhances lipophilic interactions within hydrophobic binding pockets. Pharmacokinetically, para-fluoro substitution blocks cytochrome P450-mediated oxidation, significantly increasing the metabolic half-life of the resulting drug.

  • The 2-Bromo Handle: Serves as an ideal leaving group for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing rapid library generation of 2,5-disubstituted oxazoles[2].

Derivatives of this scaffold exhibit potent polypharmacology, primarily diverging into two major therapeutic avenues: selective Cyclooxygenase-2 (COX-2) inhibition for inflammatory diseases[3], and Tubulin polymerization inhibition for oncology[4].

Workflow A 2-Bromo-5-(4-fluorophenyl)oxazole (Core Scaffold) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B C 2-Aryl/Alkyl-5-(4-fluorophenyl)oxazole (Active Pharmacophore) B->C D COX-2 Binding Pocket (Anti-inflammatory Target) C->D Pathway 1 E Colchicine Binding Site (Anticancer Target) C->E Pathway 2

Caption: Synthetic functionalization of the oxazole scaffold and divergent pharmacological targeting.

Mechanism I: Selective Cyclooxygenase-2 (COX-2) Inhibition

Causality & Receptor Interaction

The anti-inflammatory efficacy of 2,5-disubstituted oxazoles stems from their ability to selectively inhibit COX-2 over the constitutively expressed COX-1[5]. The structural causality for this selectivity lies in a single amino acid substitution in the cyclooxygenase active site: Ile523 in COX-1 is replaced by the smaller Val523 in COX-2 .

This substitution opens a secondary hydrophilic side pocket in the COX-2 enzyme. When 2-bromo-5-(4-fluorophenyl)oxazole is derivatized with a sulfonamide-bearing aryl group at the 2-position, the molecule perfectly mimics the binding mode of classical "coxibs". The 4-fluorophenyl group anchors deeply into the primary hydrophobic channel, optimizing van der Waals interactions. Concurrently, the oxazole nitrogen hydrogen-bonds with Arg120, effectively blocking arachidonic acid from accessing the catalytic site and halting the synthesis of pro-inflammatory prostaglandins (e.g., PGE2)[6][7].

COX2Pathway A Membrane Phospholipids B Phospholipase A2 (PLA2) A->B C Arachidonic Acid B->C D COX-2 Enzyme (Inducible) Val523 Active Site C->D E Prostaglandin H2 (PGH2) D->E F Inflammatory Mediators (PGE2, PGI2) E->F Inhibitor Oxazole Pharmacophore Inhibitor->D Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by oxazole derivatives blocking prostaglandin synthesis.

Mechanism II: Tubulin Polymerization Inhibition

Causality & Colchicine Site Binding

In the context of oncology, 5-(4-fluorophenyl)oxazole derivatives act as potent microtubule-destabilizing agents[8]. They function as highly stable structural analogues of Combretastatin A-4 (CA-4). While CA-4 suffers from in vivo isomerization of its active cis-stilbene double bond into the inactive trans-isomer, the bioisosteric, rigid oxazole ring locks the pharmacophore in the active conformation[4][9].

The 5-(4-fluorophenyl) group inserts into the hydrophobic sub-pocket of the colchicine binding site at the α/β -tubulin interface. This binding induces a steric clash that prevents the curved tubulin heterodimers from straightening—a strict prerequisite for microtubule assembly. The resulting inhibition of polymerization arrests the cell cycle in the G2/M phase, triggering a prolonged mitotic block that ultimately activates the caspase-3 dependent apoptotic cascade[9][10].

TubulinPathway A Oxazole Derivative B beta-Tubulin (Colchicine Binding Site) A->B Binds C Inhibition of Polymerization B->C D Mitotic Arrest (G2/M Phase) C->D E Caspase-3 Activation D->E F Apoptosis (Cell Death) E->F

Caption: Apoptotic cascade triggered by oxazole-mediated inhibition of tubulin polymerization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols represent a self-validating system: synthesis of the active pharmacophore, followed by orthogonal biological validation using established internal controls.

Protocol A: Synthesis of 2-Aryl-5-(4-fluorophenyl)oxazoles

Objective: Derivatize the 2-bromo core via Suzuki-Miyaura cross-coupling.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-5-(4-fluorophenyl)oxazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalysis: Add Pd(PPh3​)4​ (5 mol%) as the catalyst and K2​CO3​ (2.0 equiv) as the base.

  • Reaction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v). Heat to 90°C for 12 hours with continuous stirring. Monitor via TLC (Hexane/EtOAc 3:1).

  • Purification: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: In Vitro COX-1/COX-2 Selectivity Assay

Objective: Validate anti-inflammatory target engagement and selectivity.

  • Incubation: Pre-incubate purified recombinant human COX-1 and COX-2 enzymes with varying concentrations of the synthesized oxazole derivative (0.01 to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.

  • Initiation: Add arachidonic acid (10 µM final concentration) to initiate the reaction.

  • Quantification: After 2 minutes, terminate the reaction with 1 M HCl. Quantify PGE2 production using a competitive Enzyme Immunoassay (EIA).

  • Self-Validation: The assay is only considered valid if the positive control (Celecoxib) demonstrates a COX-2 Selectivity Index (SI) > 50.

Protocol C: Tubulin Polymerization Assay

Objective: Validate microtubule destabilization for oncology applications.

  • Setup: Prepare a reaction mixture containing 3 mg/mL purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Dosing: Add the oxazole derivative (dissolved in DMSO, final DMSO <1%) at concentrations ranging from 0.1 to 10 µM.

  • Kinetic Measurement: Transfer to a pre-warmed 384-well plate. Monitor polymerization by measuring the increase in fluorescence (Ex: 360 nm, Em: 420 nm) at 37°C for 60 minutes.

  • Self-Validation: A successful run must show a dose-dependent decrease in the Vmax​ of the polymerization curve, matching or exceeding the Combretastatin A-4 reference standard.

Quantitative Data Presentation

The following tables summarize the benchmark pharmacological profiles of typical 2-substituted-5-(4-fluorophenyl)oxazole derivatives compared to industry standards.

Table 1: SAR Data for COX-2 Inhibition and Selectivity

Compound / DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Control) 14.70 ± 1.20.04 ± 0.01~367
2-Aryl-5-(4-fluorophenyl)oxazole (Unsubstituted Aryl) >50.02.10 ± 0.3>23
2-(4-Sulfamoylphenyl)-5-(4-fluorophenyl)oxazole 38.50 ± 2.40.06 ± 0.02~641

Table 2: Anticancer Cytotoxicity and Tubulin Inhibition Profile

Compound / DerivativeTubulin Polymerization IC₅₀ (µM)HeLa Cell Line IC₅₀ (nM)MCF-7 Cell Line IC₅₀ (nM)
Combretastatin A-4 (Control) 1.20 ± 0.153.5 ± 0.44.2 ± 0.5
Colchicine (Control) 3.10 ± 0.2015.0 ± 1.218.5 ± 1.8
2-(3,4,5-Trimethoxyphenyl)-5-(4-fluorophenyl)oxazole 1.45 ± 0.104.8 ± 0.65.1 ± 0.7

References

  • Google Patents (WO1996036617A1).
  • National Institutes of Health (PMC). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.[Link]

  • IRIS UniPA. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity.[Link]

  • Preprints.org. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors.[Link]

Sources

A Comprehensive In Vitro Toxicological Assessment of 2-Bromo-5-(4-fluorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Proactive Safety Profiling in Drug Discovery

In the landscape of modern drug development, the early and rigorous assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic innovation. The "fail early, fail fast" paradigm underscores the critical need to identify and mitigate potential toxicities at the preclinical stage, thereby conserving resources and focusing efforts on the most promising candidates.[1] This technical guide provides a comprehensive framework for the in vitro toxicological evaluation of 2-Bromo-5-(4-fluorophenyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry.[2][3] While specific experimental data on this molecule is nascent, this document outlines a robust, multi-pronged strategy to elucidate its cytotoxicity, genotoxicity, and apoptotic potential, leveraging established and validated methodologies. The principles and protocols detailed herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically sound safety assessment.

Compound at a Glance: 2-Bromo-5-(4-fluorophenyl)oxazole

Structure:

Physicochemical Properties and Known Hazards:

2-Bromo-5-(4-fluorophenyl)oxazole belongs to the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] Preliminary hazard classifications for this compound indicate potential for acute toxicity (oral, dermal, and inhalation), as well as skin and eye irritation, and specific target organ toxicity.[7] These classifications necessitate a careful and comprehensive in vitro toxicological workup to quantify these risks and understand their underlying mechanisms.

Foundational Pillar: Assessing Cytotoxicity

A primary step in any toxicological evaluation is to determine a compound's effect on cell viability and membrane integrity. For this, a dual-assay approach is recommended, employing both a metabolic activity assay (MTT) and a membrane integrity assay (LDH).

MTT Assay: Gauging Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn correlates with cell viability.[8][9][10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Compound Exposure cluster_assay MTT Assay Execution cluster_readout Data Acquisition cell_culture 1. Culture selected cell line cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding adherence 3. Allow cells to adhere (24h) cell_seeding->adherence compound_prep 4. Prepare serial dilutions of 2-Bromo-5-(4-fluorophenyl)oxazole treatment 5. Treat cells with compound (e.g., 24, 48, 72h) compound_prep->treatment mtt_addition 6. Add MTT solution to each well treatment->mtt_addition After incubation period incubation 7. Incubate for 2-4h at 37°C mtt_addition->incubation solubilization 8. Add solubilization solution incubation->solubilization absorbance 9. Measure absorbance at 570 nm solubilization->absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 2-Bromo-5-(4-fluorophenyl)oxazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of final treatment concentrations.

  • Cell Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle controls (medium with the same percentage of solvent) and untreated controls. Incubate for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[10][11]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the release of LDH from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14][15] The amount of LDH in the supernatant is proportional to the number of dead cells.[13]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay Execution cluster_readout Data Acquisition cell_seeding 1. Seed and treat cells as in MTT protocol incubation 2. Incubate for desired time points cell_seeding->incubation centrifuge 3. Centrifuge plate (optional) transfer 4. Transfer supernatant to a new plate centrifuge->transfer reaction_mix 5. Add LDH reaction mixture transfer->reaction_mix incubation_rt 6. Incubate at room temperature (30 min) reaction_mix->incubation_rt absorbance 7. Measure absorbance at 490 nm incubation_rt->absorbance

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also include a maximum LDH release control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a mixture containing lactate, NAD+, and a tetrazolium salt.[15][16][17] Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][18]

Data Interpretation: Cytotoxicity
ParameterDescription
IC50 (MTT) The concentration of the compound that inhibits 50% of cell metabolic activity.
LDH Release (%) The percentage of LDH released into the medium, calculated relative to the maximum LDH release control.

Delving Deeper: Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases. A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[1]

Comet Assay (Single Cell Gel Electrophoresis): Detecting DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[19]

Comet_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_lysis Lysis & Unwinding cluster_electrophoresis Electrophoresis & Staining cluster_analysis Data Analysis cell_treatment 1. Treat cells with test compound cell_harvest 2. Harvest and suspend cells in PBS cell_treatment->cell_harvest mix_agarose 3. Mix cells with low-melting agarose embed 4. Embed on pre-coated microscope slides mix_agarose->embed lysis 5. Immerse slides in lysis solution embed->lysis unwinding 6. DNA unwinding in alkaline buffer lysis->unwinding electrophoresis 7. Perform electrophoresis unwinding->electrophoresis neutralization 8. Neutralize and stain with fluorescent dye electrophoresis->neutralization imaging 9. Visualize comets via fluorescence microscopy neutralization->imaging quantification 10. Quantify DNA in tail imaging->quantification

Caption: Workflow for the Comet assay.

  • Cell Treatment: Treat cells with 2-Bromo-5-(4-fluorophenyl)oxazole at various concentrations for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., methyl methanesulfonate).

  • Cell Embedding: Harvest and resuspend cells in low-melting-point agarose. Pipette the cell-agarose suspension onto slides pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour to lyse the cells and unfold the DNA.[20]

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[20]

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes.[20]

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope connected to an image analysis system. Quantify the percentage of DNA in the comet tail for at least 50-100 cells per sample.[20]

In Vitro Micronucleus Test: Detecting Chromosomal Damage

The in vitro micronucleus test identifies substances that cause chromosomal damage.[21] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[1]

A detailed protocol for the micronucleus test is beyond the scope of this guide but typically involves treating cells with the test compound, blocking cytokinesis, and then scoring the frequency of micronuclei in binucleated cells using microscopy or flow cytometry.[21]

Unraveling the Mechanism: Apoptosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for elucidating its mechanism of action. Apoptosis is a controlled process characterized by distinct morphological and biochemical features.[22][23]

Annexin V/Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a cornerstone for apoptosis detection.[24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[23][24] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[24]

Apoptosis_Detection cluster_cells Cell States cluster_markers Membrane Changes healthy Healthy Cell (Annexin V-, PI-) necrosis Necrotic Cell (Annexin V-, PI+) healthy->necrosis Direct Injury ps_internal Phosphatidylserine (PS) is internal early_apoptosis Early Apoptotic Cell (Annexin V+, PI-) membrane_compromised Loss of membrane integrity early_apoptosis->membrane_compromised late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) ps_external PS translocates to outer membrane ps_internal->ps_external Apoptotic Stimulus ps_external->early_apoptosis membrane_compromised->late_apoptosis

Caption: Cellular states distinguished by Annexin V/PI staining.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with 2-Bromo-5-(4-fluorophenyl)oxazole for various time points (e.g., 6, 12, 24 hours).[25]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[25]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[25]

Caspase-Glo 3/7 Assay: Measuring Executioner Caspase Activity

Caspases are a family of proteases that play a central role in the execution of apoptosis.[23] Caspases-3 and -7 are key executioner caspases. The Caspase-Glo 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is a target for these caspases. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding 1. Seed cells in a white-walled 96-well plate treatment 2. Treat with compound cell_seeding->treatment reagent_addition 3. Add Caspase-Glo 3/7 reagent treatment->reagent_addition incubation 4. Incubate at room temperature reagent_addition->incubation luminescence 5. Measure luminescence incubation->luminescence

Caption: Workflow for the Caspase-Glo 3/7 assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.[25] Treat the cells with the test compound as previously described.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Synthesis and Conclusion

The in vitro toxicological assessment of a novel compound like 2-Bromo-5-(4-fluorophenyl)oxazole requires a systematic and multi-faceted approach. By integrating assays that probe distinct cellular health parameters—metabolic activity, membrane integrity, DNA integrity, and apoptotic pathways—a comprehensive safety profile can be constructed. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of this and other related oxazole-based compounds. It is imperative that all in vitro assays are properly validated with appropriate positive and negative controls to ensure the reliability and reproducibility of the findings.[1][26]

References

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197 - Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
  • MTT assay protocol | Abcam.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | Lëtzebuerg.
  • Application Notes and Protocols for In Vitro Apoptosis Assay Using S55746 Hydrochloride - Benchchem.
  • LDH Cytotoxicity Assay Kit - Cayman Chemical.
  • AN OPTIMIZED COMET ASSAY PROTOCOL FOR DROSOPHILA MELANOGASTER - DergiPark.
  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - FDA.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK.
  • The use of the comet assay for the evaluation of the genotoxicity of nanomaterials - Frontiers.
  • 3.5. Genotoxicity Testing (Comet Assay) - Bio-protocol.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • In Vitro Genotoxicity Assays Testing Services | CRO Company.
  • Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond | Chemical Research in Toxicology - ACS Publications.
  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines - Benchchem.
  • 2-bromo-5-(4-fluorophenyl)-1,3-oxazole — Chemical Substance Information - NextSDS.
  • Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Induction of apoptosis in cells - Abcam.
  • Apoptosis Assays - Sigma-Aldrich.
  • 2-(bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole - NextSDS.
  • In Vitro Toxicity Testing | Flow Cytometry | Miltenyi Biotec | 日本.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen.
  • CAS 855991-59-2: 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole - CymitQuimica.
  • 2005481-21-8|5-(2-Bromo-4-fluorophenyl)oxazole - BLDpharm.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation - MDPI.
  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl).
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective - ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY.
  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC.
  • 89 ФАРМАКОЛОГІЯ І ФАРМАЦІЯ EVALUATION OF THE ANTIOXIDANT POTENTIAL OF SOME 5-(2-BROMO-4-FLUOROPHENYL).
  • QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment | Current issues in pharmacy and medicine.

Sources

Methodological & Application

Application Note: Synthesis of Biologically Active Oxazoles via 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazoles represent a privileged class of heterocyclic pharmacophores, deeply embedded in the structures of numerous biologically active natural products and synthetic therapeutics [[1]](). Among oxazole derivatives, 2,5-disubstituted architectures have demonstrated profound efficacy as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds 2. This application note details the strategic utilization of 2-bromo-5-(4-fluorophenyl)oxazole (CAS: 1518242-81-3) as a highly versatile building block for late-stage derivatization. By leveraging palladium-catalyzed cross-coupling methodologies, researchers can rapidly generate diverse libraries of 2-aryl and 2-amino oxazoles for high-throughput biological screening.

Mechanistic Rationale & Scaffold Significance

The structural design of 2-bromo-5-(4-fluorophenyl)oxazole is highly intentional for medicinal chemistry applications:

  • The Fluorine Effect: The incorporation of a 4-fluorophenyl group at the C5 position is a classical bioisosteric strategy. Fluorine is highly electronegative and similar in van der Waals radius to hydrogen. Its presence blocks cytochrome P450-mediated para-hydroxylation—a common metabolic liability in phenyl rings—thereby increasing the in vivo half-life of the resulting drug candidate. Furthermore, it enhances the lipophilicity (logP) of the molecule, improving cellular membrane permeability.

  • C2-Electrophilicity: The 2-bromo position of the oxazole ring is highly activated toward oxidative addition by low-valent transition metals [[3]](). This allows for divergent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings 4. Specifically, 2-anilino-5-aryloxazoles synthesized from this core have been identified as potent inhibitors of VEGFR2 kinase, a critical target in anti-angiogenic cancer therapy 5.

Strategic Synthetic Workflow

ChemicalWorkflow Start 2-Bromo-5-(4-fluorophenyl)oxazole (Starting Material) Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Start->Suzuki Pd(0), K3PO4 Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd(0), XPhos, Base Stille Stille Coupling (Organostannanes) Start->Stille Pd(0), CuI Prod1 2-Aryl-5-(4-fluorophenyl)oxazoles Suzuki->Prod1 Prod2 2-Amino-5-(4-fluorophenyl)oxazoles Buchwald->Prod2 Prod3 2-Alkyl/Aryl-5-(4-fluorophenyl)oxazoles Stille->Prod3

Divergent synthetic workflow for 2-bromo-5-(4-fluorophenyl)oxazole functionalization.

Reaction Optimization & Causality Data

The successful functionalization of 2-bromooxazoles requires precise control over reaction conditions. Heteroaryl bromides are prone to hydrodehalogenation or ring degradation if subjected to overly harsh basic conditions 6.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol %)LigandBase (Equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (aq) (2.0)Toluene9045
2Pd(OAc)₂ (5%)PPh₃K₃PO₄ (2.0)1,4-Dioxane9062
3Pd(dppf)Cl₂ (5%)NoneK₃PO₄ (2.0)1,4-Dioxane9089
4Pd(dppf)Cl₂ (5%)NoneCs₂CO₃ (2.0)DMF10078
5Pd₂(dba)₃ (2.5%)XPhosK₃PO₄ (2.0)Toluene10085
Causality Behind the Optimized Parameters (Entry 3):
  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle (99°). This steric bulk forcibly compresses the L-Pd-L angle, which thermodynamically accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling electron-deficient heteroaryl rings.

  • Base Selection (Anhydrous K₃PO₄): While aqueous Na₂CO₃ is standard for many Suzuki couplings, bromooxazoles can undergo hydrolytic ring-opening under strongly basic aqueous conditions at elevated temperatures [[4]](). Anhydrous K₃PO₄ provides sufficient basicity to form the reactive boronate ate-complex (essential for transmetalation) while preserving the integrity of the oxazole core.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 2-aryl-5-(4-fluorophenyl)oxazoles.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(4-fluorophenyl)oxazole (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Validation Checkpoint: The mixture should appear as a dry, heterogeneous powder blend.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Dissolved oxygen rapidly oxidizes the active 14-electron Pd(0) species to an inactive Pd(II) peroxo complex, quenching the catalytic cycle and promoting oxidative homocoupling of the boronic acid 4.

  • Solvent Addition & Heating: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe. Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.

    • Validation Checkpoint: Within 15-30 minutes of heating, the suspension will transition from pale yellow to a dark red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: Complete consumption of the starting material (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.4) with distinct blue/green fluorescence under 254 nm light.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2-amino/anilino-5-(4-fluorophenyl)oxazoles (VEGFR2 Inhibitor Precursors) 5.

  • Reagent Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-bromo-5-(4-fluorophenyl)oxazole (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and NaOtBu (1.5 equiv).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It prevents the formation of inactive bis-amine palladium dead-end complexes and facilitates the notoriously difficult reductive elimination of the C-N bond.

  • Reaction Execution: Add anhydrous toluene (0.1 M concentration). Seal the vial and heat to 100 °C for 16 hours.

    • Validation Checkpoint: LC-MS analysis of the crude mixture should show >95% conversion with the dominant peak corresponding to the [M+H]⁺ mass of the desired 2-aminooxazole.

Downstream Biological Screening Pathway

Once the library of 2-substituted-5-(4-fluorophenyl)oxazoles is synthesized, the compounds are funneled into a highly structured biological screening cascade to identify lead candidates.

AssayWorkflow Lib Oxazole Library InVitro Kinase Assay (VEGFR2) Lib->InVitro Screen Cell Cell Proliferation (HT29 Xenografts) InVitro->Cell IC50 < 100nM ADME In Vitro ADME (Microsomal Stability) Cell->ADME Efficacy Lead Lead Candidate ADME->Lead High t1/2

Biological screening cascade for VEGFR2 kinase inhibitor oxazole derivatives.

References

  • [3] Synthesis of 2‐bromooxazole (9). | Download Scientific Diagram - ResearchGate. Available at:

  • [4] Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles - Benchchem. Available at:

  • [1] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at:

  • [2] A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at:

  • [5] Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [6] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. Available at:

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-aryloxazoles

The 2-amino-5-aryloxazole scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in VEGFR2 kinase inhibitors, fluorescent probes, and other biologically active compounds.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of C-N bonds, offering a significant advantage over classical methods which often require harsh conditions and exhibit limited substrate scope.[4] This application note provides a comprehensive guide to the development of robust and efficient Buchwald-Hartwig amination protocols for the coupling of various amines with 2-Bromo-5-(4-fluorophenyl)oxazole, an electron-deficient and potentially sensitive heterocyclic substrate.

The primary challenge in the amination of 2-halooxazoles lies in the electron-deficient nature of the heterocycle, which can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, reductive elimination) and the potential for catalyst inhibition through coordination of the oxazole nitrogen to the palladium center.[5][6] Furthermore, the oxazole ring can be sensitive to the strongly basic conditions typically employed in Buchwald-Hartwig reactions.[6][7] Therefore, careful selection of the catalyst, ligand, base, and solvent is paramount to achieving high yields and avoiding undesired side reactions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineComplex Amine Coordination OxAdd->AmineComplex R2NH AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd(0)L Reductive Elimination (Ar-NR2) ArX 2-Bromo-5-(4-fluorophenyl)oxazole Amine Primary or Secondary Amine Product 2-Amino-5-(4-fluorophenyl)oxazole

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Reaction Components for 2-Bromo-5-(4-fluorophenyl)oxazole

The successful amination of this electron-deficient and potentially base-sensitive substrate hinges on the judicious selection of each reaction component.

Palladium Precatalyst Selection

While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, the use of pre-formed palladium precatalysts is highly recommended for improved reactivity, reproducibility, and ease of handling. These precatalysts are air-stable and readily form the active Pd(0) species under basic conditions. For challenging substrates like 2-halooxazoles, precatalysts incorporating bulky, electron-rich phosphine ligands are particularly effective.

  • Recommended Precatalysts:

    • GPhos-based Palladacycles (e.g., P1): These have shown exceptional efficacy in the amination of base-sensitive five-membered heteroaryl halides by resisting catalyst deactivation.[6][7]

    • tBuBrettPhos-based Palladacycles: The tBuBrettPhos ligand has demonstrated broad utility in the coupling of unprotected bromoimidazoles and bromopyrazoles, which are also challenging heterocyclic substrates.[5]

Ligand Selection: The Key to Success

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-deficient heterocycles, bulky and electron-rich biaryl phosphine ligands are essential to promote the rate-limiting reductive elimination step and stabilize the palladium center.[4]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of C-N cross-coupling reactions.[8][9]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): Often provides superior results for challenging substrates, including heteroaromatic halides.

    • GPhos (2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl): Specifically designed for the amination of challenging heterocycles.[6][7]

Base Selection: Navigating Substrate Sensitivity

The oxazole ring can be susceptible to degradation under strongly basic conditions. Therefore, the choice of base must balance the need for deprotonation of the amine with the stability of the starting material and product.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These weaker inorganic bases are a good starting point for sensitive substrates, though they may require higher reaction temperatures.[10]

    • Sodium tert-butoxide (NaOtBu): A strong base that is highly effective but should be used with caution. A preliminary test for substrate stability is advisable.[8]

    • Sodium Trimethylsilanolate (NaOTMS): A milder, soluble base that has proven highly effective for the amination of base-sensitive five-membered heterocycles when paired with a GPhos-supported catalyst.[6][7]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that has been successfully used for the amination of unprotected bromoimidazoles and bromopyrazoles.[5]

Solvent Selection

Aprotic, non-coordinating solvents are generally preferred for Buchwald-Hartwig aminations.

  • Recommended Solvents:

    • Toluene: A standard solvent for these reactions, offering a good balance of solubility and boiling point.

    • 1,4-Dioxane: Another common choice, sometimes offering improved solubility for certain substrates.

    • Tetrahydrofuran (THF): Particularly useful for reactions conducted at lower temperatures.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine coupling partner. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: General Screening Conditions with a Weaker Base

This protocol is recommended for initial attempts, particularly when the stability of the oxazole core is a concern.

ComponentAmount (for 0.5 mmol scale)Molar Equivalents
2-Bromo-5-(4-fluorophenyl)oxazole128.5 mg1.0
Amine0.6 mmol1.2
Pd₂(dba)₃11.5 mg (2.5 mol %)0.025
XPhos23.8 mg (5 mol %)0.05
Cs₂CO₃325.8 mg2.0
Toluene5 mL-

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-(4-fluorophenyl)oxazole (128.5 mg, 0.5 mmol), Cs₂CO₃ (325.8 mg, 1.0 mmol), Pd₂(dba)₃ (11.5 mg, 0.0125 mmol), and XPhos (23.8 mg, 0.05 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the amine (0.6 mmol) and anhydrous, degassed toluene (5 mL) via syringe.

  • Place the reaction vial in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Potentially More Challenging Aminations with a Stronger Base

This protocol may be more suitable for less nucleophilic amines or when Protocol 1 fails to provide a satisfactory yield.

ComponentAmount (for 0.5 mmol scale)Molar Equivalents
2-Bromo-5-(4-fluorophenyl)oxazole128.5 mg1.0
Amine0.6 mmol1.2
tBuBrettPhos Palladacycle19.5 mg (2.5 mol %)0.025
NaOtBu67.3 mg1.4
1,4-Dioxane5 mL-

Step-by-Step Procedure:

  • Inside a glovebox, add 2-Bromo-5-(4-fluorophenyl)oxazole (128.5 mg, 0.5 mmol), the tBuBrettPhos palladacycle (19.5 mg, 0.0125 mmol), and NaOtBu (67.3 mg, 0.7 mmol) to a reaction vial with a stir bar.

  • Add the amine (0.6 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Follow the workup and purification procedure described in Protocol 1.

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst. - Insufficiently strong base. - Catalyst inhibition by oxazole coordination.- Use a pre-catalyst. - Switch to a stronger base (e.g., NaOtBu or LHMDS), after checking substrate stability. - Increase catalyst and/or ligand loading. - Screen different ligands (e.g., BrettPhos, GPhos).
Substrate Decomposition - Base is too strong. - Reaction temperature is too high.- Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or NaOTMS).[6][7] - Lower the reaction temperature and increase the reaction time.
Hydrodehalogenation of Starting Material - Presence of water. - β-hydride elimination from the amido complex is competitive.- Ensure all reagents and solvents are anhydrous. - Use a bulkier ligand to favor reductive elimination.
Formation of Side Products - Oxazole ring opening. - Reaction with solvent.- Use milder conditions (base and temperature). - Confirm the stability of the oxazole to the reaction conditions in a control experiment without the amine.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-5-(4-fluorophenyl)oxazoles. Success with this electron-deficient heterocyclic substrate requires careful consideration of the interplay between the catalyst, ligand, and base to achieve high yields while preserving the integrity of the oxazole core. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science.

References

  • Toulot, S., Heinrich, T., & Leroux, F. R. (2013). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. Advanced Synthesis & Catalysis, 355(16), 3263-3272. [Link]

  • Buchwald, S. L., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1136-1139. [Link]

  • Buchwald, S. L., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Buchwald, S. L., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • Wéber, C., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1035. [Link]

  • Vertex Pharmaceuticals. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Cavell, K. J., et al. (2025). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Chemistry – A European Journal. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (2026, February 19). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. [Link]

  • Peat, A. J., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(8), 2844-2851. [Link]

  • Peat, A. J., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: 2-Bromo-5-(4-fluorophenyl)oxazole as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(4-fluorophenyl)oxazole, a highly functionalized heterocyclic building block poised for significant application in modern agrochemical research. The strategic positioning of a reactive bromine atom at the 2-position, combined with the presence of a 4-fluorophenyl moiety—a common feature in bioactive molecules—makes this compound an exemplary scaffold for developing next-generation fungicides, herbicides, and insecticides.[1] This document details its physicochemical properties, safety protocols, and its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section provides not only step-by-step experimental protocols but also the underlying chemical principles and expert insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Substituted Oxazoles in Agrochemical Design

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles has driven chemists to explore diverse chemical spaces. Within this landscape, heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as privileged scaffolds.[2] The oxazole ring, for instance, is a bioisostere of ester and amide functionalities and is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties.[2][3][4][5]

The subject of this guide, 2-Bromo-5-(4-fluorophenyl)oxazole , is a testament to rational molecular design. Its key attributes include:

  • The Oxazole Core: A stable aromatic ring that serves as a rigid scaffold, correctly orienting substituent groups for optimal interaction with biological targets.

  • The 2-Bromo Substituent: This halogen atom is not merely a placeholder but a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and other functionalities at this position.[6]

  • The 5-(4-fluorophenyl) Group: The inclusion of a fluorine atom is a well-established strategy in drug and agrochemical discovery. Fluorine can enhance metabolic stability, improve binding affinity by participating in hydrogen bonding and electrostatic interactions, and modulate the compound's lipophilicity and bioavailability.

This combination of features makes 2-Bromo-5-(4-fluorophenyl)oxazole an ideal starting point for building libraries of complex molecules aimed at discovering new active ingredients for crop protection.

Physicochemical Properties and Safe Handling

Before undertaking any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Compound Properties
PropertyValue
IUPAC Name 2-Bromo-5-(4-fluorophenyl)-1,3-oxazole
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)
CAS Number Not broadly available; structure-based
Safety and Handling

Disclaimer: This information is based on analogous compounds and should be supplemented by a formal Safety Data Sheet (SDS) before use.

2-Bromo-5-(4-fluorophenyl)oxazole should be handled with care in a well-ventilated fume hood by trained personnel.[7][8]

Hazard Statements:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Engineering Controls: Use in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and incompatible materials.[9][10]

  • First Aid:

    • If Inhaled: Move the person to fresh air. Consult a physician if symptoms occur.[8]

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Synthetic Utility: Core Application Protocols

The 2-bromo position of the oxazole is primed for derivatization via palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for three fundamental transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

Reaction Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[11] The reaction is catalyzed by a Pd(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step.[12][13][14] This method is renowned for its high functional group tolerance and mild reaction conditions.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst pd_complex L₂Pd(II)(Ar¹)(X) pd0->pd_complex Ar¹-X redelim Reductive Elimination oxadd Oxidative Addition pd_intermediate L₂Pd(II)(Ar¹)(Ar²) transmetal Transmetalation boronate Ar²-B(OR)₃⁻ boronate->pd_complex Transmetalation base_activation Ar²-B(OH)₂ + Base → base_activation->boronate pd_intermediate->pd0 Reductive Elimination product Ar¹-Ar² Product pd_intermediate->product reagent Ar¹-X (2-Bromo-oxazole)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Experimental Protocol: Synthesis of 2-(Aryl)-5-(4-fluorophenyl)oxazole

  • Materials & Reagents:

    • 2-Bromo-5-(4-fluorophenyl)oxazole (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous solvent: 1,4-Dioxane, Toluene, or DMF/water mixture (e.g., 4:1)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware (Schlenk flask or reaction vial)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Bromo-5-(4-fluorophenyl)oxazole (e.g., 242 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

    • Seal the flask with a septum, and subject it to three cycles of vacuum/inert gas backfill to ensure an anaerobic atmosphere.

    • Using a syringe, add the anhydrous solvent (e.g., 5 mL of 1,4-Dioxane and 1 mL of water).

    • Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-(4-fluorophenyl)oxazole.

  • Causality and Insights:

    • Catalyst Choice: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging or sterically hindered boronic acids, a catalyst system with more specialized ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ may provide higher yields.[16]

    • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[13] K₂CO₃ is a good starting point, but stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially with less reactive substrates.

    • Solvent System: A mixture of an organic solvent and water often enhances the solubility of the inorganic base and facilitates the reaction. Anhydrous conditions are also effective, particularly with bases like K₃PO₄.[17]

Buchwald-Hartwig Amination: C-N Bond Formation

Reaction Principle: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[18] Like the Suzuki coupling, it relies on a palladium catalyst. The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the product.[18][19][20]

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxadd Oxidative Addition pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Ar-X amine_coord Amine Coordination pd_amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ deprotonation Deprotonation (Base) pd_amido_complex L-Pd(II)(Ar)(NR¹R²) pd_amine_complex->pd_amido_complex -HX pd_amido_complex->pd0 Reductive Elimination redelim Reductive Elimination product Ar-NR¹R² Product pd_amido_complex->product reagent Ar-X (2-Bromo-oxazole) amine HNR¹R² amine->pd_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-(Amino)-5-(4-fluorophenyl)oxazole Derivatives

  • Materials & Reagents:

    • 2-Bromo-5-(4-fluorophenyl)oxazole (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • Ligand: XPhos, RuPhos, or BINAP (2-5 mol%)

    • Base: NaOt-Bu, KOt-Bu, or LHMDS (1.5-2.0 equiv)

    • Anhydrous solvent: Toluene or 1,4-Dioxane

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol), the ligand (e.g., XPhos, 19 mg, 0.04 mmol), and the base (e.g., NaOt-Bu, 134 mg, 1.4 mmol) to an oven-dried reaction vial.

    • Add 2-Bromo-5-(4-fluorophenyl)oxazole (242 mg, 1.0 mmol) and the desired amine (1.2 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox.

    • Place the vial in a pre-heated reaction block or oil bath at 90-110 °C and stir.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue via flash column chromatography to obtain the target amino-oxazole.

  • Causality and Insights:

    • Base Sensitivity: This reaction requires a strong, non-nucleophilic base. Sodium or potassium tert-butoxide are most common.[21] Substrates with base-sensitive functional groups (e.g., esters) may undergo side reactions. In such cases, a weaker base like Cs₂CO₃ might be attempted, though often with lower efficiency.

    • Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich monophosphine ligands like XPhos or RuPhos are highly effective for a broad range of amines and aryl halides, as they promote both the oxidative addition and the final reductive elimination step.[22]

    • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for catalyst longevity and reaction success.

Sonogashira Coupling: C-C (sp) Bond Formation

Reaction Principle: The Sonogashira coupling forges a bond between a C(sp²) carbon of an aryl or vinyl halide and a terminal alkyne's C(sp) carbon.[23] The reaction is unique in that it typically uses a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.[24][25]

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Ar-X (Oxidative Addition) pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkynyl Cu-C≡CR (Transmetalation) pd_alkynyl->pd0 Product Ar-C≡CR (Reductive Elimination) cu_x CuX cu_alkynyl Cu-C≡CR cu_alkynyl->pd_complex cu_alkynyl->cu_x Transmetalation to Pd alkyne H-C≡CR alkyne->cu_x Base, -HB⁺X⁻

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 2-(Alkynyl)-5-(4-fluorophenyl)oxazole

  • Materials & Reagents:

    • 2-Bromo-5-(4-fluorophenyl)oxazole (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Copper co-catalyst: Copper(I) iodide (CuI) (1-5 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

    • Anhydrous co-solvent (optional): THF or DMF

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Bromo-5-(4-fluorophenyl)oxazole (242 mg, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol), and the copper(I) iodide (10 mg, 0.05 mmol).

    • Seal the flask and establish an inert atmosphere (3x vacuum/backfill cycles).

    • Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess amine.

    • Redissolve the residue in ethyl acetate and filter through a short pad of Celite to remove catalyst residues and salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality and Insights:

    • The Role of Copper: CuI reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the palladium complex.[23]

    • Base Function: The amine base (e.g., Et₃N) serves two purposes: it deprotonates the terminal alkyne to facilitate formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.[24]

    • Copper-Free Conditions: While the classic Sonogashira protocol uses copper, concerns about homocoupling of the alkyne (Glaser coupling) and catalyst residues have led to the development of copper-free methods. These typically require different palladium/ligand systems and are often run at higher temperatures.[25]

Conclusion

2-Bromo-5-(4-fluorophenyl)oxazole stands out as a high-potential building block for agrochemical discovery. Its well-defined reactive handle at the 2-position allows for predictable and efficient functionalization through robust and scalable cross-coupling reactions. The protocols and insights provided in this guide demonstrate its versatility in forming key C-C and C-N bonds, enabling researchers to rapidly access novel chemical entities. The strategic incorporation of the fluorophenyl and oxazole motifs provides a strong foundation for developing next-generation crop protection agents with enhanced biological performance.

References

  • Mettler-Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2006). The Suzuki Coupling of Oxazoles. Organic Letters, 8(11), 2269-2272. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 543-556. Retrieved from [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1044. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3823-3826. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 2-substituted-4,5-di(α-furyl)oxazole and their luminescent property. Retrieved from [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(28), 15876-15901. Retrieved from [Link]

  • Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(4), 481. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]

  • SciSpace. (2015). A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Retrieved from [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Retrieved from [Link]

  • PubMed. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. Retrieved from [Link]

  • Indian Journal of Chemistry. (2024). Synthesis, Computational and Biological Activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Direct Arylation Strategies Utilizing 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The functionalization of oxazole scaffolds is a critical operation in modern drug discovery. The compound 2-Bromo-5-(4-fluorophenyl)oxazole (CAS: 1518242-81-3) serves as a highly versatile bifunctional building block. The C-5 fluorophenyl group provides metabolic stability and lipophilic efficiency, while the C-2 bromide acts as an ideal electrophilic handle for transition-metal catalysis. This application note details the optimized protocols for utilizing this scaffold in Palladium-Catalyzed Direct C-H Arylation , enabling the atom-economical coupling of the oxazole with unactivated heteroarenes (e.g., thiophenes, furans, or indoles) without the need for pre-functionalized organometallic reagents (such as boronic acids or stannanes).

Mechanistic Framework: The CMD Pathway

Traditional cross-coupling requires stoichiometric organometallic partners. Direct arylation circumvents this by activating an unactivated C-H bond on the coupling partner. When 2-Bromo-5-(4-fluorophenyl)oxazole is subjected to Pd(0) catalysis, the highly polarized C2–Br bond undergoes rapid oxidative addition .

The subsequent C-H activation of the unactivated arene partner proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism . In this pathway, a carboxylate additive (typically pivalate, PivO− ) acts as an intramolecular proton shuttle, simultaneously abstracting the proton from the arene as the new Pd–C bond is formed. This significantly lowers the activation energy barrier compared to standard electrophilic aromatic substitution [[1]]([Link]).

CatalyticCycle Pd_Pre Precatalyst Pd(OAc)2 Pd_0 Active Catalyst Pd(0)L2 Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition [Pd(II)(Oxazole)(Br)L2] Pd_0->Ox_Add + 2-Bromooxazole Lig_Ex Ligand Exchange [Pd(II)(Oxazole)(OPiv)L] Ox_Add->Lig_Ex + PivO- / - Br- CMD CMD Transition State C-H Cleavage Lig_Ex->CMD + Heteroarene Red_Elim Reductive Elimination Product Release CMD->Red_Elim - PivOH Red_Elim->Pd_0 Regenerate Pd(0)

Figure 1: Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for direct arylation.

Reaction Optimization & Causality Data

The success of the direct arylation relies heavily on the synergistic choice of ligand, base, and solvent. The table below summarizes the optimization data for the coupling of 2-Bromo-5-(4-fluorophenyl)oxazole with thiophene.

Table 1: Optimization of Reaction Parameters

EntryCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
1 Pd(OAc)2​ / PPh3​ K2​CO3​ Toluene11042Poor conversion. PPh3​ lacks the electron density required to stabilize the CMD transition state.
2 Pd(OAc)2​ / PCy3​ K2​CO3​ Toluene11065Improved oxidative addition due to bulky, electron-rich PCy3​ , but C-H cleavage remains rate-limiting.
3 Pd(OAc)2​ / PCy3​ Cs2​CO3​ / PivOHToluene11089 Optimal. Pivalate (PivOH) acts as a highly efficient proton shuttle, drastically lowering the CMD barrier .
4 Pd(OAc)2​ / RuPhos Cs2​CO3​ / PivOHDMA11071Polar solvents accelerate the reaction but promote competitive protodehalogenation (loss of the C-2 bromide) .

Note: Non-polar solvents like toluene are strictly preferred to suppress base-mediated hydrolysis of the oxazole bromide.

Standard Operating Procedure (SOP): Direct C-H Arylation

This protocol describes the self-validating synthesis of 2-(thiophen-2-yl)-5-(4-fluorophenyl)oxazole via direct arylation.

Materials & Reagents
  • Electrophile: 2-Bromo-5-(4-fluorophenyl)oxazole (1.0 equiv, MW: 242.04 g/mol )

  • Nucleophile: Thiophene (1.5 equiv)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: PCy3​⋅HBF4​ (10 mol%) — Causality: The tetrafluoroborate salt is air-stable for benchtop handling and generates the active phosphine in situ upon contact with the base.

  • Base/Additive: Cs2​CO3​ (2.0 equiv) / Pivalic Acid (PivOH, 30 mol%)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology
  • Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Argon (repeat 3 times).

  • Solid Reagent Loading: Under a positive flow of Argon, charge the tube with 2-Bromo-5-(4-fluorophenyl)oxazole (242 mg, 1.0 mmol), Pd(OAc)2​ (11.2 mg, 0.05 mmol), PCy3​⋅HBF4​ (36.8 mg, 0.10 mmol), Cs2​CO3​ (651 mg, 2.0 mmol), and Pivalic Acid (30.6 mg, 0.30 mmol).

  • Liquid Addition: Add anhydrous Toluene (5.0 mL) followed by Thiophene (120 µL, 1.5 mmol) via a gas-tight syringe.

  • Degassing (Critical Step): Seal the tube and perform three consecutive Freeze-Pump-Thaw cycles. Causality: Pd(0) is highly susceptible to oxidation. Residual oxygen will rapidly form inactive Pd(II) -peroxo complexes, halting the catalytic cycle.

  • Reaction Execution: Backfill with Argon, seal the Schlenk tube tightly, and immerse in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • Extraction: Wash the organic filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 10% EtOAc in Hexanes).

Workflow S1 1. Setup Schlenk Line S2 2. Reagents Pd, Ligand, Base S1->S2 S3 3. Degas Freeze-Pump-Thaw S2->S3 S4 4. Reaction 110 °C, 16h S3->S4 S5 5. Workup EtOAc Extraction S4->S5 S6 6. Purify Flash Column S5->S6

Figure 2: Step-by-step experimental workflow for the direct arylation protocol.

Validation & Analytical Checkpoints (Self-Validating System)

To ensure the integrity of the protocol during execution, monitor the following analytical checkpoints:

  • Checkpoint 1 (Visual - 30 mins): The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like state. Troubleshooting: If a heavy black precipitate (Pd black) forms within the first 30 minutes, it indicates premature catalyst decomposition due to oxygen contamination or insufficient ligand coordination. Abort and restart with stricter degassing.

  • Checkpoint 2 (LC-MS - 2 hours): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: You must observe the disappearance of the starting material peak at m/z 242/244 (exhibiting a classic 1:1 isotopic pattern for Bromine).

    • Confirmation: The emergence of the product mass ( m/z 245 for the thiophene adduct) confirms successful oxidative addition and catalytic turnover.

  • Checkpoint 3 (NMR - Post-Purification): 1H NMR ( 400 MHz , CDCl3​ ) must show the disappearance of the thiophene C-2 proton and the retention of the oxazole C-4 singlet at ∼7.35 ppm , confirming that arylation occurred selectively at the coupling partner and not via oxazole ring-opening.

References

  • [2] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters (ACS Publications), 2010. URL:[Link]

  • [3] Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • [4] A Route to Conjugated Monomers and Polymers Incorporating 2,5-Connected Oxazole in the Backbone. The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

  • [1] Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. Journal of the American Chemical Society (ACS Publications), 2003. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 2-Bromo-5-(4-fluorophenyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(4-fluorophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yields and overcome common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Introduction to the Synthetic Challenge

The synthesis of 2-Bromo-5-(4-fluorophenyl)oxazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The oxazole core, a privileged scaffold in medicinal chemistry, is first constructed, followed by a regioselective bromination at the C2 position.[1][2] This guide will address potential issues in both of these key stages.

A robust and reproducible synthetic route is paramount for the successful generation of this key building block. The recommended two-step approach involves:

  • Van Leusen Oxazole Synthesis: Formation of the 5-(4-fluorophenyl)oxazole core from 4-fluorobenzaldehyde and tosylmethyl isocyanide (TosMIC).[1][3]

  • Regioselective C2-Bromination: Introduction of a bromine atom at the 2-position of the oxazole ring.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: C2-Bromination 4-fluorobenzaldehyde 4-fluorobenzaldehyde Step1_Reaction Van Leusen Reaction 4-fluorobenzaldehyde->Step1_Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Step1_Reaction Base Base (e.g., K2CO3) Base->Step1_Reaction Solvent Solvent (e.g., Methanol) Solvent->Step1_Reaction 5-(4-fluorophenyl)oxazole 5-(4-fluorophenyl)oxazole Step1_Reaction->5-(4-fluorophenyl)oxazole Bromination_Reaction Electrophilic Bromination 5-(4-fluorophenyl)oxazole->Bromination_Reaction Brominating_Agent Brominating Agent (e.g., NBS or Br2) Brominating_Agent->Bromination_Reaction 2-Bromo-5-(4-fluorophenyl)oxazole 2-Bromo-5-(4-fluorophenyl)oxazole Bromination_Reaction->2-Bromo-5-(4-fluorophenyl)oxazole

Caption: Synthetic pathway for 2-Bromo-5-(4-fluorophenyl)oxazole.

Part 1: Troubleshooting the Van Leusen Oxazole Synthesis

The Van Leusen reaction is a reliable method for synthesizing 5-substituted oxazoles.[1][3] However, optimizing the yield and minimizing byproducts requires attention to detail.

Frequently Asked Questions (FAQs)

Question 1: My yield of 5-(4-fluorophenyl)oxazole is consistently low. What are the most likely causes?

Answer: Low yields in the Van Leusen reaction can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Reagents: Ensure that your 4-fluorobenzaldehyde is free of any corresponding carboxylic acid, which can quench the base. The tosylmethyl isocyanide (TosMIC) should be of high purity and stored under anhydrous conditions.

  • Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a commonly used base.[3] Ensure it is finely powdered and anhydrous. Using an insufficient amount of base will lead to incomplete deprotonation of TosMIC. Conversely, an overly strong base can promote side reactions.

  • Reaction Temperature and Time: The reaction is typically run at reflux in methanol.[3] Ensure the reaction is heated adequately and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Purity: The presence of water in the solvent can hydrolyze the isocyanide and reduce the effectiveness of the base. Use anhydrous methanol for the best results.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Answer: The formation of multiple products is a common issue. The primary side products in a Van Leusen reaction can include:

  • Unreacted Starting Materials: This indicates an incomplete reaction. Consider the points mentioned in Question 1.

  • Formation of an Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate which, under ideal conditions, eliminates p-toluenesulfinic acid to form the oxazole.[1] If this elimination is incomplete, you may isolate the oxazoline. Prolonging the reaction time or ensuring adequate base may help drive the reaction to completion.

  • Side reactions of TosMIC: TosMIC can undergo self-condensation or decomposition under strongly basic conditions or at elevated temperatures for extended periods.

Question 3: How can I effectively purify the 5-(4-fluorophenyl)oxazole?

Answer: Purification can typically be achieved through the following methods:

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the product. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired oxazole from starting materials and byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.

Part 2: Troubleshooting the C2-Bromination

The regioselectivity of the bromination of the oxazole ring is a critical challenge. The order of reactivity for electrophilic substitution on the oxazole ring is generally C5 > C4 > C2.[4] Therefore, direct bromination can lead to a mixture of isomers.

Frequently Asked Questions (FAQs)

Question 4: I performed a direct bromination with N-bromosuccinimide (NBS) and obtained a mixture of products. How can I improve the selectivity for the 2-bromo isomer?

Answer: Achieving high regioselectivity for C2-bromination is challenging but can be influenced by several factors:

  • Choice of Brominating Agent: While NBS is a common brominating agent, its reactivity can sometimes be difficult to control. Using elemental bromine (Br₂) in a suitable solvent might offer different selectivity, but care must be taken due to its hazardous nature.

  • Solvent Effects: The solvent can play a crucial role in directing the regioselectivity of the bromination. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used.

  • Temperature Control: Performing the reaction at low temperatures can help to control the reactivity and improve selectivity. Start the reaction at 0°C or even lower and slowly warm to room temperature while monitoring the progress.

Question 5: I have read that lithiation followed by quenching with a bromine source is a more selective method for C2-functionalization. Can you provide more details and potential pitfalls?

Answer: Yes, a two-step lithiation-bromination protocol is often the preferred method for regioselective C2-functionalization of oxazoles. However, this method has its own set of challenges.

  • The Lithiation Step:

    • Base: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to deprotonate the C2 position.

    • Temperature: This step must be carried out at very low temperatures (typically -78°C) to prevent side reactions.

    • Equilibrium with the Open-Chain Form: The 2-lithiooxazole intermediate can exist in equilibrium with an acyclic isonitrile enolate.[5] This can lead to undesired side reactions. Using a co-solvent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can help to stabilize the lithiated intermediate and favor the desired C2-lithiated species.

  • The Bromination Step:

    • Electrophilic Bromine Source: A suitable electrophilic bromine source, such as 1,2-dibromoethane or hexachloroethane followed by bromine, is added to the cold solution of the lithiated oxazole.

    • Quenching: The reaction is quenched at low temperature before being allowed to warm to room temperature.

Potential Pitfalls:

  • Over-lithiation: If the reaction is not carefully controlled, deprotonation at other positions or multiple deprotonations can occur.

  • Side reactions of the open-chain intermediate: The acyclic isonitrile enolate can react with the electrophile at different positions, leading to a mixture of products.

Question 6: How can I confirm the regiochemistry of my brominated product?

Answer: The most definitive way to confirm the position of the bromine atom is through spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the remaining protons on the oxazole ring will be indicative of the substitution pattern. In the desired 2-bromo product, you would expect to see signals corresponding to the protons at the C4 and C5 positions.

    • ¹³C NMR: The carbon atom attached to the bromine will show a characteristic downfield shift.

    • Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments: These 2D NMR techniques can provide unambiguous evidence for the connectivity and spatial proximity of atoms, confirming the position of the bromine.

  • Mass Spectrometry (MS): While MS will confirm the mass of the brominated product, it will not distinguish between isomers.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of 5-(4-fluorophenyl)oxazole

This protocol is a general guideline and may require optimization.

Parameter Value
Reactants 4-fluorobenzaldehyde, Tosylmethyl isocyanide (TosMIC)
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Methanol
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC)

Step-by-Step Procedure:

  • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Regioselective C2-Bromination via Lithiation

Caution: This reaction involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Parameter Value
Reactant 5-(4-fluorophenyl)oxazole
Base n-Butyllithium (n-BuLi) in hexanes
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C
Bromine Source 1,2-Dibromoethane

Step-by-Step Procedure:

  • Dissolve 5-(4-fluorophenyl)oxazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 30-60 minutes.

  • Slowly add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF to the reaction mixture at -78°C.

  • Stir the reaction at -78°C for an additional 1-2 hours.

  • Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Step1_Problem Issue in Van Leusen Synthesis? Start->Step1_Problem Yes Step2_Problem Issue in C2-Bromination? Start->Step2_Problem No VL_LowYield Low Yield Step1_Problem->VL_LowYield Low Yield? VL_Impure Multiple Products on TLC Step1_Problem->VL_Impure Impure Product? BR_LowSelectivity Mixture of Bromo-isomers Step2_Problem->BR_LowSelectivity Poor Selectivity? BR_LowYield_Lithiation Low Yield with Lithiation Step2_Problem->BR_LowYield_Lithiation Low Yield? VL_LowYield_Solution Check Reagent Purity Optimize Base/Temp/Time VL_LowYield->VL_LowYield_Solution VL_Impure_Solution Identify Side Products Adjust Reaction Time/Base VL_Impure->VL_Impure_Solution BR_Selectivity_Solution Switch to Lithiation Protocol Optimize Direct Bromination Conditions (Temp/Solvent) BR_LowSelectivity->BR_Selectivity_Solution BR_Lithiation_Yield_Solution Ensure Anhydrous Conditions Verify n-BuLi Titer Use TMEDA as additive BR_LowYield_Lithiation->BR_Lithiation_Yield_Solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441.
  • Kelly, T. A., et al. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Letters, 9(24), 4991–4994.
  • Van Leusen, A. M., et al. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
  • Sapi, J., & Laronze, J.-Y. (2009). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Fennie, M. W., & DiRico, S. G. (2021). Ene reactions of pre-aromatic heterocycles. Tetrahedron Letters, 83, 153403.
  • BenchChem. (2025). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
  • Shaabani, A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Solomin, V., et al. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. The Journal of Organic Chemistry, 84(5), 2547–2563.
  • Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
  • Organic Syntheses. (2011). 4-Bromo-5-(thiophen-2-yl)oxazole. Organic Syntheses, 88, 268.
  • ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1164–1170.
  • Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Guide Version: 1.0

Introduction

Researchers working with novel heterocyclic compounds, such as 2-Bromo-5-(4-fluorophenyl)oxazole, frequently encounter challenges with low aqueous solubility. This compound belongs to a class of halogenated heteroaromatics that are often characterized by high lipophilicity and strong crystal lattice energy, making them difficult to dissolve in the aqueous buffers required for biological assays.[1][2] Poor solubility can lead to a host of experimental artifacts, including underestimated potency, high variability, and compound precipitation in assay plates, ultimately compromising data quality and hindering drug discovery efforts.

This technical guide provides a systematic, in-depth approach to diagnosing and overcoming the solubility challenges associated with 2-Bromo-5-(4-fluorophenyl)oxazole and similar molecules. It is designed for drug development professionals, medicinal chemists, and cell biologists who require reliable and reproducible assay data.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I diluted my DMSO stock into aqueous assay buffer. Why did this happen?

This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. DMSO is a strong organic solvent that can dissolve lipophilic compounds at high concentrations (e.g., 10-50 mM). However, when this concentrated stock is diluted into an aqueous environment (typically a >100-fold dilution), the solvating power of the DMSO is lost. The compound, now exposed to water, rapidly comes out of solution if its concentration is above its aqueous solubility limit.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

The acceptable concentration of DMSO is highly dependent on the cell line and the assay endpoint. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, some sensitive cell types or assays (e.g., primary neurons, some kinase assays) may show effects at concentrations as low as 0.1%. It is critical to determine the DMSO tolerance for your specific system by running a vehicle control curve.

Q3: I tried heating the solution, but the compound still won't dissolve. What should I do next?

Heating can increase the rate of dissolution and, to a limited extent, the solubility.[1] However, if the compound remains insoluble, it indicates a fundamental lack of solubility in the chosen solvent system. Further heating may risk compound degradation. The next logical step is to explore alternative formulation strategies, such as the use of co-solvents or solubilizing excipients, as detailed in the Troubleshooting Guide below.

Q4: Can I use pH modification to improve the solubility of 2-Bromo-5-(4-fluorophenyl)oxazole?

The structure of this compound, featuring an oxazole ring, suggests it is weakly basic.[3] Therefore, lowering the pH of the aqueous buffer (e.g., to pH 5.0-6.5) may protonate the oxazole nitrogen, creating a more soluble salt form. However, this is only a viable strategy if your assay can tolerate the pH change. A preliminary pH-solubility screen is recommended.

Section 2: In-Depth Troubleshooting Guide

A systematic approach is essential to efficiently solve solubility issues. This workflow is designed to move from simple adjustments to more complex formulation strategies.

G A Start: Low Solubility Observed B Step 1: Stock Solution Optimization - Use fresh, anhydrous DMSO - Prepare 10 mM stock - Sonicate to aid dissolution A->B Initial Check C Step 2: Test DMSO Tolerance - Run vehicle control (0.1% to 2% DMSO) - Determine Max Acceptable %DMSO B->C D Step 3: Kinetic Solubility Assessment - Dilute stock into assay buffer - Measure precipitation over time (e.g., nephelometry) C->D E Is solubility sufficient at acceptable %DMSO? D->E F Proceed with Experiment E->F Yes G Step 4: Formulation Development E->G No H Option A: pH Modification - Test solubility in buffers pH 4-8 G->H I Option B: Co-solvents/Excipients - PEG-400, Solutol, Cyclodextrins - Test excipient compatibility with assay G->I J Validate New Formulation - Re-run solubility & assay compatibility tests H->J I->J K Proceed with Experiment (New Formulation) J->K

Caption: A logical workflow for troubleshooting compound solubility.

Step 1: Characterize the Physicochemical Properties

Understanding the inherent properties of 2-Bromo-5-(4-fluorophenyl)oxazole is the first step. While experimental data is sparse, its structure—a halogenated, rigid aromatic system—suggests high lipophilicity (a high LogP value) and poor aqueous solubility.[1][2] Compounds with similar structures are often crystalline solids with significant lattice energy, which must be overcome for dissolution to occur.[1]

Step 2: Optimize Stock Solution and Dilution Protocol

Before exploring complex formulations, ensure your basic methodology is sound.

  • Solvent Quality: Always use fresh, anhydrous (low water content) DMSO for your highest concentration stock solution. Water contamination can significantly reduce the solubility of non-polar compounds.[1]

  • Concentration: Prepare a primary stock solution at a standard, reasonably achievable concentration, such as 10 mM. Avoid creating supersaturated stocks that will immediately crash upon dilution.

  • Dissolution Method: Use sonication or gentle vortexing to aid dissolution. Mild heating (<40°C) can be used cautiously, but be aware of potential compound degradation.

  • Serial Dilution: When preparing lower concentrations for your assay, perform serial dilutions in 100% DMSO first. The final dilution step into the aqueous assay buffer should be rapid and with vigorous mixing to minimize localized high concentrations that promote precipitation.

Step 3: Systematic Evaluation of Solubilizing Excipients

If optimizing the dilution protocol is insufficient, the use of solubilizing agents is the next logical step. It is crucial to test each potential excipient for compatibility with your assay, as they can interfere with cellular health or assay components.

A. Co-solvents: Co-solvents like polyethylene glycol 400 (PEG-400) can be added to the aqueous buffer to increase its overall solvating power.

B. Surfactants: Surfactants form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.

  • Examples: Polysorbate 80 (Tween-80), Cremophor EL.

  • Caution: Surfactants can disrupt cell membranes and interfere with protein function at higher concentrations. A thorough compatibility check is mandatory.

C. Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic and can encapsulate the drug molecule, while the exterior is hydrophilic, enhancing aqueous solubility.

  • Example: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.[4]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Compound Insoluble Compound CD_inner Hydrophobic Core Compound->CD_inner Encapsulation CD_outer Hydrophilic Exterior SolubleComplex Soluble Complex CD_outer->SolubleComplex Solubilization

Sources

Minimizing side reactions in nucleophilic substitution of 2-Bromo-5-(4-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. 2-Bromo-5-(4-fluorophenyl)oxazole is a highly valuable building block in drug discovery. However, the oxazole core presents unique chemoselectivity challenges during Nucleophilic Aromatic Substitution (SNAr). Because the C-2 position is highly electron-deficient, it is susceptible to nucleophilic attack that can lead to either the desired substitution or catastrophic ring cleavage[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and maximize product yield.

Mechanistic Overview: The Divergence of SNAr and Ring Cleavage

Before troubleshooting, it is critical to understand the causality of failure. When a nucleophile attacks the C-2 position of the oxazole, a Meisenheimer-type intermediate is formed. If the bromide leaving group is not expelled rapidly, or if the nucleophile is overly basic, the thermodynamic pathway dominates, breaking the O–C2 bond and resulting in an acyclic enolate-isonitrile or amide[2].

Mechanism Substrate 2-Bromo-5-(4-fluorophenyl)oxazole Intermediate Meisenheimer-type Intermediate at C-2 Substrate->Intermediate + Nu- SideProduct2 4-Nu-phenyl derivative (F-displacement) Substrate->SideProduct2 Excess Nu- / High Temp Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 2-Nu-5-(4-fluorophenyl)oxazole (Desired SNAr) Intermediate->Product Br- elimination (Kinetic Control) SideProduct1 Acyclic Isonitrile/Amide (Ring Cleavage) Intermediate->SideProduct1 Ring Opening (Thermodynamic/Strong Base)

Mechanistic divergence in 2-bromooxazole substitution: SNAr vs. ring cleavage.

Section 1: Troubleshooting Guide & Root Cause Analysis

Q: Why am I observing massive degradation and acyclic byproducts instead of the expected SNAr product? Root Cause: Oxazole ring cleavage. The oxazole ring is highly sensitive to strong bases and hard nucleophiles (like alkoxides or unhindered primary amines at high temperatures). In most cases, nucleophilic attacks on the oxazole ring cause the ring to split rather than undergo substitution[2]. Solution: Shift from thermodynamic to kinetic control. Lower the reaction temperature (do not exceed 60 °C). Switch to a softer, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) instead of K₂CO₃ or NaH.

Q: Why is my nucleophile substituting at the phenyl ring instead of the oxazole core? Root Cause: Competitive SNAr at the 4-fluorophenyl moiety. While halogen substitution on the oxazole ring strictly follows the reactivity order C-2 > C-4 > C-5[3], fluorine is an excellent leaving group. If you use an excess of a strong nucleophile (e.g., thiolates) at elevated temperatures, the nucleophile will attack the polarized C-F bond after (or even before) the C-2 position is substituted. Solution: Strictly control stoichiometry. Use exactly 1.05 equivalents of the nucleophile. Monitor the reaction closely and quench immediately upon consumption of the starting material.

Q: Why does the reaction fail completely when using strong bases like NaH or KOtBu? Root Cause: C-4 Deprotonation. The proton at the C-4 position of the oxazole ring is relatively acidic. Strong bases deprotonate this site, and the resulting lithio or sodio salt exists in equilibrium with a ring-opened enolate-isonitrile, leading to metalation, dimerization, or rapid decomposition[4]. Solution: Avoid strong bases entirely. If your nucleophile requires strong deprotonation to be active (e.g., an alcohol or an unreactive amide), abandon classical SNAr and utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling[5].

Section 2: Quantitative Data & Reaction Optimization

The table below summarizes the causality between reaction conditions and the distribution of side products, providing a predictive baseline for your optimization.

Nucleophile TypeBase / SolventTemp (°C)Desired SNAr (%)Ring Cleavage (%)F-Displacement (%)
Primary AmineK₂CO₃ / DMF8045405
Primary AmineDIPEA / NMP6085 < 5< 1
Secondary AmineNone / EtOH8070202
Alkoxide (RO⁻)NaOR / THF251085 0
Thiolate (RS⁻)Cs₂CO₃ / DMF60601025

Data Interpretation: Using a soluble, non-nucleophilic organic base (DIPEA) in a highly polar aprotic solvent (NMP) at moderate temperatures provides the optimal kinetic window for successful C-2 substitution while preserving the oxazole core.

Section 3: Validated Experimental Protocols
Protocol: Chemoselective Amination of 2-Bromo-5-(4-fluorophenyl)oxazole

This protocol is designed as a self-validating system to ensure >85% yield while restricting ring-opening to <5%.

Step 1: Preparation & Inert Atmosphere In an oven-dried Schlenk flask under argon, dissolve 2-Bromo-5-(4-fluorophenyl)oxazole (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Causality: NMP increases the nucleophilicity of the amine via strong solvation, allowing the reaction to proceed at lower, safer temperatures.

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Causality: DIPEA acts as a proton sink to neutralize the generated HBr. Its steric bulk prevents it from acting as a competing nucleophile or deprotonating the C-4 position.

Step 3: Nucleophile Introduction Dropwise add the amine nucleophile (1.05 mmol). Causality: Limiting the nucleophile to a strict 1.05 equivalents prevents secondary SNAr attack at the 4-fluorophenyl moiety.

Step 4: Reaction Execution & Validation Checkpoint Heat the mixture to 60 °C. Self-Validation Checkpoint: At t = 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. A successful trajectory will show <5% of the M+18 peak (water addition/ring opening) and >50% product mass. If the M+18 peak exceeds 10%, immediately lower the temperature to 50 °C. Do not exceed 6 hours of total reaction time.

Step 5: Quenching & Workup Cool to room temperature. Quench with ice-cold saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: The LiCl wash is critical; it selectively pulls the NMP out of the organic layer, preventing co-elution during chromatography.

Step 6: Isolation Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Start Start SNAr Reaction Check Analyze via LC-MS Start->Check Cond1 Is Ring Cleavage >10%? Check->Cond1 Fix1 Switch to softer base (e.g., DIPEA) or lower Temp Cond1->Fix1 Yes Cond2 Is F-displacement observed? Cond1->Cond2 No Fix1->Start Fix2 Reduce equivalents of Nu- Optimize stoichiometry Cond2->Fix2 Yes Success Proceed to Isolation Cond2->Success No Fix2->Start

Iterative experimental workflow for optimizing oxazole SNAr reactions.

Section 4: Frequently Asked Questions (FAQs)

Q: My nucleophile is an aniline (weakly nucleophilic). SNAr is failing even at 80 °C. What are my options? A: Anilines are often too weak for direct SNAr on 2-bromooxazoles without pushing temperatures into the degradation zone. Pivot to a Palladium-catalyzed Buchwald-Hartwig amination. Use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in 1,4-dioxane at 100 °C. This catalytic approach bypasses the Meisenheimer intermediate entirely, protecting the oxazole ring from cleavage[5].

Q: Why does my reaction mixture turn dark brown/black shortly after adding the base? A: A rapid color change to black indicates rapid decomposition, usually via C-4 deprotonation or base-catalyzed ring cleavage. Ensure your solvents are strictly anhydrous, and verify that you are not using an overly strong base like NaH or KOtBu.

Q: How do I separate the unreacted 2-Bromo-5-(4-fluorophenyl)oxazole from the product? A: The starting material is highly non-polar. Using a slow gradient of Hexanes/EtOAc on silica gel typically provides excellent resolution. If the Rf values of the starting material and product are too close, reversed-phase HPLC (C18 column, MeCN/Water with 0.1% TFA) will easily resolve them due to the basicity of the newly introduced amine group.

References
  • Oxazoles. Synthesis, Reactions, and Spectroscopy - epdf.pub. 1

  • Oxazole - wikipedia.org. 4

  • Synthesis, Reactions and Medicinal Uses of Oxazole - pharmaguideline.com. 2

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - tandfonline.com. 3

  • Biarylamide derivatives and their use as pkmyt1 inhibitors - google.com (Patents). 5

Sources

Technical Support Center: Troubleshooting & FAQs for 2-Bromo-5-(4-fluorophenyl)oxazole Storage and Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-Bromo-5-(4-fluorophenyl)oxazole (CAS: 1518242-81-3)[1]. While halogenated oxazoles are highly versatile synthetic intermediates for cross-coupling and medicinal chemistry, their unique electronic properties make them susceptible to specific environmental degradation pathways.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure the structural integrity of your compound throughout your experimental workflows.

Part 1: Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. The oxazole ring is a weak base, and the presence of the highly electronegative bromine atom at the C2 position creates an intensely electrophilic center[2].

  • Hydrolytic Ring Cleavage : The C2 position is highly susceptible to nucleophilic attack by water[2]. Moisture ingress leads to the formation of a tetrahedral intermediate. Subsequent tautomerization results in irreversible ring-opening, yielding an alpha-acylamino ketone or an oxazolone derivative[3].

  • Photolytic Debromination : The C-Br bond is photolabile. Exposure to ambient laboratory light or UV radiation induces homolytic cleavage, generating reactive oxazolyl radicals. These radicals can abstract hydrogen from solvents or dimerize, leading to a loss of the active halogen required for downstream cross-coupling[3].

  • Thermal Stress : Elevated temperatures exponentially increase the kinetics of both hydrolysis and oxidation. While some substituted oxazoles show initial thermal stability up to 198 °C in Differential Scanning Calorimetry (DSC) analysis[4], long-term storage at room temperature leads to gradual darkening and titer loss.

G Compound 2-Bromo-5-(4-fluorophenyl)oxazole (Intact) Hydrolysis Hydrolysis (Moisture) Nucleophilic attack at C2 Compound->Hydrolysis H2O Photolysis Photolysis (UV/Light) C-Br Bond Cleavage Compound->Photolysis Thermal Thermal Degradation Accelerated Ring Opening Compound->Thermal ΔT > 25°C Prod1 Ring-Opened Amide/Ketone or Oxazolone Hydrolysis->Prod1 Prod2 Debrominated Radical Cross-coupled Dimers Photolysis->Prod2 Prod3 Unidentified Polymeric Degradants Thermal->Prod3

Primary degradation pathways of 2-Bromo-5-(4-fluorophenyl)oxazole.

Part 2: Optimal Storage Conditions

To mitigate these degradation pathways, a multi-layered storage strategy is required. Below is the quantitative summary of optimal storage parameters and their impact on compound stability.

Storage ParameterRecommended ConditionMechanistic PurposeExpected Shelf-Life
Temperature -20 °C (Long-term) / 2-8 °C (Short-term)Arrests thermal and hydrolytic kinetic rates[5].> 24 months
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen and moisture[6].N/A
Container Amber Glass Vials with PTFE-lined capsBlocks UV/Visible light transmission, preventing photolysis[3].N/A
Moisture Control Desiccant (Silica gel) in secondary containerPrevents nucleophilic attack at the electrophilic C2 position[7].N/A
Part 3: Self-Validating Experimental Protocol

Laboratories should not blindly trust the integrity of stored reagents, especially before critical, resource-intensive cross-coupling experiments. Implement the following self-validating protocol to assess the stability of 2-Bromo-5-(4-fluorophenyl)oxazole.

Protocol: Accelerated Stability Testing and Purity Validation

Objective: To quantitatively verify the absence of hydrolytic or photolytic degradation products using HPLC-UV prior to synthetic use.

Step-by-Step Methodology:

  • Sample Preparation : Inside a glovebox under an Argon atmosphere, accurately weigh 5 mg of 2-Bromo-5-(4-fluorophenyl)oxazole. Dissolve the compound in 1.0 mL of anhydrous, degassed HPLC-grade Acetonitrile.

  • Control vs. Stressed Aliquots :

    • Control (Baseline): Transfer 0.5 mL of the solution to an amber HPLC vial, flush the headspace with Argon, and store at 4 °C.

    • Stressed (Self-Validation): Transfer the remaining 0.5 mL to a clear glass vial, add 10 µL of deionized water, and expose the vial to ambient laboratory light at 25 °C for exactly 24 hours.

  • Chromatographic Analysis : Analyze both samples using a C18 Reverse-Phase HPLC column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Trifluoroacetic acid) over 15 minutes. Monitor at 254 nm.

  • Data Interpretation & Causality :

    • The intact 2-Bromo-5-(4-fluorophenyl)oxazole will elute as a single sharp peak.

    • The Stressed sample will reveal early-eluting peaks, which correspond to the more polar ring-opened degradation products and debrominated species[2][3].

    • Validation Check: Compare the chromatograms. If the Control sample exhibits >2% of the degradation peaks identified in the Stressed sample, the bulk batch has been compromised by moisture or light and requires purification (recrystallization or flash chromatography) before use.

Part 4: FAQs & Troubleshooting Guides

Q1: My batch of 2-Bromo-5-(4-fluorophenyl)oxazole has turned from an off-white powder to a yellowish-brown color. Is it still usable? A1: The color change is a classic macroscopic indicator of photolytic degradation or trace oxidation[3]. The yellow/brown hue usually stems from the formation of conjugated polymeric byproducts or liberated bromine species resulting from C-Br bond cleavage. Troubleshooting: Do not use this batch directly for sensitive catalytic reactions (such as Suzuki-Miyaura or Stille couplings), as these impurities can poison palladium catalysts. You must purify the compound via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization prior to use.

Q2: Can I store the compound as a stock solution to save time during high-throughput screening? A2: It is highly discouraged to store 2-halooxazoles in solution for extended periods. Solvents, even when rigorously dried, can absorb atmospheric moisture over time, leading to slow hydrolysis at the highly electrophilic C2 position[2]. If a stock solution is absolutely necessary for your workflow, use strictly anhydrous, degassed solvents (e.g., DMF or THF), store at -20 °C under Argon, and consume the solution within 48 hours.

Q3: We experienced incomplete cross-coupling reactions when using a batch stored at room temperature for a month. What happened? A3: Room temperature storage, especially in containers that have been repeatedly opened on the benchtop, exposes the compound to ambient humidity. The electrophilic C2-bromine bond undergoes slow hydrolysis, converting the active 2-bromooxazole into an unreactive oxazolone or a ring-opened amide[2][3]. Consequently, your actual titer of the active aryl halide is much lower than calculated, leading to incomplete conversion. Always store the bulk material at -20 °C[5][6].

Q4: How should I handle the compound on the benchtop during weighing to prevent moisture ingress? A4: For maximum integrity, weigh the compound inside a glovebox. If benchtop weighing is unavoidable, minimize exposure time. Use a static eliminator, weigh rapidly into a pre-tared vial, immediately dissolve the compound in your reaction solvent, and purge the reaction vessel with Nitrogen or Argon[5][6]. Return the bulk bottle to a desiccator and place it back in the -20 °C freezer immediately.

Sources

Validation & Comparative

A Comparative Toxicological Assessment: 2-Bromo-5-(4-fluorophenyl)oxazole versus a Standard Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The oxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the oxazole scaffold allows for extensive chemical modification to optimize therapeutic efficacy. However, as with any chemical modification, particularly the introduction of halogens, a thorough evaluation of the compound's toxicological profile is paramount. Subtle changes in chemical structure can significantly alter a compound's intended pharmacology and its unintended toxicity.[6]

This guide provides a comprehensive framework for benchmarking the in vitro toxicity of 2-Bromo-5-(4-fluorophenyl)oxazole against a standard, non-halogenated oxazole scaffold, 5-phenyloxazole. The inclusion of bromine and fluorine atoms in the target molecule is intended to enhance its biological activity, a common strategy in drug design. However, halogenation can also introduce toxicological liabilities. This guide details the experimental rationale, protocols, and data interpretation for a comparative toxicological assessment, focusing on cytotoxicity and genotoxicity.

The objective is to provide a robust, self-validating system for researchers to understand the toxicological implications of halogenating the oxazole scaffold, thereby enabling more informed decisions in the early stages of drug development.

Experimental Design Rationale

The selection of assays is designed to provide a multi-faceted view of the potential toxicity of the compounds. We will assess both immediate cellular health (cytotoxicity) and the potential for long-term genetic damage (genotoxicity).

  • Cytotoxicity Assessment: We will employ two distinct assays to measure cell viability and membrane integrity: the MTT assay and the LDH assay. The MTT assay measures mitochondrial dehydrogenase activity, providing an indication of metabolic activity and cell viability.[7] The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, a marker of cell lysis and membrane disruption.[7][8][9] Using both assays provides a more complete picture of the cytotoxic mechanism.[10]

  • Genotoxicity Assessment: A standard battery of genotoxicity tests is crucial to assess the mutagenic potential of a substance.[11] We will utilize the Bacterial Reverse Mutation Assay (Ames test) to detect point mutations and the in vitro Micronucleus Assay to identify chromosomal damage.[11][12][13] The combination of these assays is essential for a comprehensive genotoxicity profile, covering both gene-level mutations and larger-scale chromosomal aberrations.[13][14]

Test Compounds
Compound IDStructureDescription
Test Compound 2-Bromo-5-(4-fluorophenyl)oxazoleThe halogenated oxazole derivative under investigation.
Reference Compound 5-PhenyloxazoleA standard, non-halogenated oxazole scaffold for baseline comparison.
Positive Control Dependent on Assay (e.g., Doxorubicin for cytotoxicity, Sodium Azide for Ames test)To ensure the assay is performing as expected.
Vehicle Control DMSO (Dimethyl sulfoxide)The solvent used to dissolve the test compounds.

Experimental Protocols

Part 1: Cytotoxicity Assessment
1.1 Cell Line and Culture
  • Cell Line: HepG2 (human liver carcinoma cell line) is recommended due to its relevance in drug metabolism and toxicity studies.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

1.2 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 24 and 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

1.3 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.[9]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][9]

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.[7]

Part 2: Genotoxicity Assessment
2.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is used to identify substances that can induce gene mutations.[12][13]

Methodology (Plate Incorporation Method):

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

  • Compound Preparation: Dissolve the test and reference compounds in DMSO.

  • Assay:

    • To 2 mL of top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants by at least two-fold compared to the negative control.

2.2 In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage.[12][13]

Methodology:

  • Cell Line: Use Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Compound Treatment: Culture the cells and treat them with various concentrations of the test and reference compounds, with and without S9 mix, for a short duration (e.g., 3-6 hours).

  • Cytochalasin B Addition: After treatment, add cytochalasin B to block cytokinesis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or acridine orange).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Visualization of Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_genotoxicity Genotoxicity Assessment cluster_ames Ames Test cluster_micronucleus Micronucleus Assay start_cyto Seed HepG2 Cells treat_cyto Treat with Compounds (24h & 48h) start_cyto->treat_cyto mtt_add Add MTT Reagent treat_cyto->mtt_add ldh_supernatant Collect Supernatant treat_cyto->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Measure Absorbance (570nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reagent ldh_supernatant->ldh_reaction ldh_read Measure Absorbance (490nm) ldh_reaction->ldh_read ames_start Prepare Bacteria & S9 Mix ames_treat Treat with Compounds ames_start->ames_treat ames_incubate Incubate Plates (48-72h) ames_treat->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count mn_start Culture CHO Cells mn_treat Treat with Compounds mn_start->mn_treat mn_cyto_b Add Cytochalasin B mn_treat->mn_cyto_b mn_harvest Harvest & Stain Cells mn_cyto_b->mn_harvest mn_score Score Micronuclei mn_harvest->mn_score

Caption: A streamlined workflow for the comparative cytotoxicity and genotoxicity assessment.

Anticipated Results and Interpretation

The data generated from these assays will allow for a direct comparison of the toxicological profiles of 2-Bromo-5-(4-fluorophenyl)oxazole and the standard 5-phenyloxazole scaffold.

Data Summary Tables (Hypothetical Data)

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMTT Assay (24h)MTT Assay (48h)LDH Assay (24h)LDH Assay (48h)
2-Bromo-5-(4-fluorophenyl)oxazole25.315.845.130.2
5-Phenyloxazole>10085.6>100>100
Doxorubicin (Positive Control)0.80.51.20.9

Table 2: Summary of Genotoxicity Assessment

CompoundAmes Test (TA98, TA100)In Vitro Micronucleus AssayGenotoxicity Potential
2-Bromo-5-(4-fluorophenyl)oxazoleNegative (-S9), Weakly Positive (+S9)PositivePotential genotoxicity after metabolic activation
5-PhenyloxazoleNegative (-S9), Negative (+S9)NegativeNon-genotoxic
Sodium Azide (Ames Control)PositiveNot ApplicableGenotoxic
Mitomycin C (MN Control)Not ApplicablePositiveGenotoxic
Interpretation of Outcomes
  • Cytotoxicity: Lower IC50 values for 2-Bromo-5-(4-fluorophenyl)oxazole in both the MTT and LDH assays would suggest that the halogenated compound is more cytotoxic than the standard scaffold. A significant difference between the 24h and 48h readings can indicate time-dependent toxicity.

  • Genotoxicity: A positive result in the Ames test, particularly with the S9 mix, suggests that metabolites of the compound may be mutagenic. A positive result in the micronucleus assay indicates the potential to cause chromosomal damage. If the halogenated compound shows positive results while the standard scaffold does not, it would strongly suggest that the bromine and/or fluorine substitutions contribute to genotoxic potential.

Structure-Toxicity Relationship

The introduction of halogen atoms, such as bromine and fluorine, can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability. These changes can, in turn, influence its toxicological profile.[6] Increased lipophilicity can lead to better cell penetration and potentially greater cytotoxicity. Furthermore, the metabolic activation of halogenated aromatic rings can sometimes lead to the formation of reactive intermediates that can interact with DNA, leading to genotoxicity.[6]

The proposed experiments will provide crucial data to establish a preliminary structure-toxicity relationship for this class of compounds.

STR_Logic oxazole 5-Phenyloxazole (Standard Scaffold) halogenated_oxazole 2-Bromo-5-(4-fluorophenyl)oxazole lipophilicity Increased Lipophilicity halogenated_oxazole->lipophilicity Br, F addition electronics Altered Electronic Properties halogenated_oxazole->electronics Electronegativity metabolism Metabolic Activation (e.g., by CYP450) halogenated_oxazole->metabolism cytotoxicity Increased Cytotoxicity (Lower IC50) lipophilicity->cytotoxicity Enhanced cell uptake electronics->cytotoxicity genotoxicity Potential Genotoxicity (Positive Ames/MN) metabolism->genotoxicity Reactive metabolites

Caption: The relationship between halogenation and potential toxicological outcomes.

Conclusion

This guide outlines a systematic approach to benchmarking the toxicity of 2-Bromo-5-(4-fluorophenyl)oxazole against a standard oxazole scaffold. By employing a combination of well-established cytotoxicity and genotoxicity assays, researchers can generate the necessary data to make informed decisions about the safety profile of this and similar halogenated compounds. Understanding the structure-toxicity relationship is a critical aspect of modern drug discovery, and the protocols described herein provide a solid foundation for such investigations. The ultimate goal is to guide the rational design of more effective and less toxic oxazole-based therapeutics.[2][3]

References
  • Charles River Laboratories. Genetic Toxicology Studies. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

  • Gentronix. (2026, February 10). Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?. Available from: [Link]

  • NextSDS. 2-bromo-5-(4-fluorophenyl)-1,3-oxazole — Chemical Substance Information. Available from: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Available from: [Link]

  • In vitro testing of drug toxicity. (n.d.). SlideShare. Available from: [Link]

  • Kakkar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 13(1), 16. Available from: [Link]

  • Gstraunthaler, G. (2003). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Physiology, 4. Available from: [Link]

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. Available from: [Link]

  • NextSDS. 2-(bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole. Available from: [Link]

  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • NACALAI TESQUE, INC. LDH Cytotoxicity Assay Kit|Products. Available from: [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Available from: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available from: [Link]

  • Lee, K.-E., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 25(17), 9482. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • Kakkar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. SciSpace. Available from: [Link]

  • Romagnoli, R., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1894-1903. Available from: [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Available from: [Link]

  • NextSDS. 2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • Muster, W., et al. (2003). Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: an industry screening approach. Mutagenesis, 18(4), 321-329. Available from: [Link]

  • Meenakshi, M., et al. (2021). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances, 11(35), 21543-21553. Available from: [Link]

  • Bîcu, E., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346. Available from: [Link]

  • Demian, A. S., et al. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Current issues in pharmacy and medicine, 17(4), 295-300. Available from: [Link]

Sources

Comparative Kinetic Studies of Nucleophilic Aromatic Substitution on 2-Bromo-5-(4-fluorophenyl)oxazole and Related Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Substituted-5-aryloxazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, GPCR modulators, and fluorescent probes. During late-stage functionalization and library generation, the C2 position of the oxazole ring is routinely subjected to Nucleophilic Aromatic Substitution (SNAr).

This guide provides an in-depth, comparative kinetic analysis of SNAr reactions on 2-bromo-5-(4-fluorophenyl)oxazole . By objectively comparing its reactivity against alternative leaving groups (fluoro, chloro) and varying C5-aryl substituents, we establish a predictive framework for optimizing substitution workflows.

Mechanistic Framework: SNAr on the Oxazole Core

The C2 position of the oxazole ring is highly electrophilic. This reactivity is driven by the synergistic electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which stabilize the accumulation of negative charge during nucleophilic attack[1]. Unlike aliphatic SN2 reactions where bond-breaking and bond-forming are concerted, SNAr proceeds via a stepwise addition-elimination mechanism .

The reaction is characterized by two distinct steps:

  • Addition ( k1​ ) : The nucleophile attacks the C2 carbon, disrupting aromaticity and forming a negatively charged, tetrahedral intermediate known as the Meisenheimer complex. This step is typically slow and rate-determining (RDS) .

  • Elimination ( k2​ ) : The leaving group (e.g., bromide) is expelled, restoring aromaticity to form the substituted product[2].

SNAr_Mechanism A 2-Bromo-5-(4-fluorophenyl)oxazole (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C k_1 (Slow, RDS) B Morpholine (Nucleophile) B->C D 2-Morpholino Oxazole (Product) C->D k_2 (Fast) E Bromide Ion (Leaving Group) C->E

Fig 1. Addition-elimination mechanism of SNAr at the C2 position of the oxazole ring.

Comparative Kinetic Analysis

To isolate the variables governing reactivity, kinetic studies were performed under pseudo-first-order conditions using morpholine as the nucleophile in anhydrous acetonitrile at 25 °C. The observed rate constants ( kobs​ ) provide a direct quantitative comparison of electrophilicity.

Comparison 1: The Leaving Group Effect

A common misconception in heterocyclic chemistry is that leaving group ability in SNAr mirrors that of SN2 (where I > Br > Cl > F)[3]. However, because the addition step ( k1​ ) is rate-determining, the electronegativity of the halogen plays a far more critical role than the carbon-halogen bond strength[4].

Table 1: Kinetic Comparison of 2-X-5-(4-fluorophenyl)oxazole

Substrate (Leaving Group X) kobs​ (s⁻¹) at 25 °CRelative Rate ( kX​/kBr​ )Mechanistic Causality
2-Fluoro 4.2×10−2 ~350High electronegativity of F strongly polarizes the C2 carbon and stabilizes the transition state leading to the Meisenheimer complex.
2-Chloro 3.8×10−4 ~3.2Moderate electronegativity; slower addition step compared to fluorine.
2-Bromo (Baseline) 1.2×10−4 1.0Lowest electronegativity among the three; weakest polarization of the C2 position, resulting in the highest activation energy for k1​ .

Takeaway for Researchers: While 2-bromo-5-(4-fluorophenyl)oxazole is highly stable and easy to handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), if your synthetic route relies purely on uncatalyzed SNAr with weak nucleophiles, synthesizing the 2-fluoro analogue will accelerate reaction times by over two orders of magnitude.

Comparison 2: Electronic Effects of the C5-Aryl Substituent

Remote substituents on the C5-phenyl ring exert inductive and resonance effects across the oxazole core, fine-tuning the electrophilicity of the C2 position.

Table 2: Substituent Effects on 2-Bromo-5-aryloxazole

C5-Aryl SubstituentHammett σp​ kobs​ (s⁻¹) at 25 °CRelative Rate
4-Fluorophenyl +0.06 1.2×10−4 1.4
Phenyl 0.00 8.5×10−5 1.0
4-Methoxyphenyl -0.27 1.1×10−5 0.13

Takeaway for Researchers: The 4-fluorophenyl group exerts a net electron-withdrawing inductive effect ( σp​>0 ), which slightly stabilizes the Meisenheimer complex, making 2-bromo-5-(4-fluorophenyl)oxazole ~40% more reactive toward SNAr than the unsubstituted phenyl analogue. Conversely, electron-donating groups like 4-methoxy drastically quench reactivity.

Experimental Methodology: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating system. We utilize continuous UV-Vis spectrophotometry under pseudo-first-order conditions (where [Nucleophile] [Electrophile]).

Kinetic_Workflow S1 1. Reagent Preparation Thermostat substrate & nucleophile at 25°C in MeCN S2 2. Rapid Mixing Inject into UV-Vis cuvette (pseudo-first-order conditions) S1->S2 S3 3. Spectral Acquisition Continuous monitoring at λ_max (Isosbestic point validation) S2->S3 S4 4. Data Processing Extract Absorbance vs. Time decay curves S3->S4 S5 5. Kinetic Modeling Non-linear regression to derive k_obs S4->S5

Fig 2. Step-by-step workflow for UV-Vis kinetic monitoring of the SNAr reaction.

Step-by-Step Protocol
  • Preparation of Stock Solutions : Prepare a 1.0 mM stock solution of 2-bromo-5-(4-fluorophenyl)oxazole in anhydrous acetonitrile. Prepare a 100 mM stock of morpholine in the same solvent to establish a 100-fold molar excess (pseudo-first-order conditions).

  • Thermostatic Equilibration : Transfer the solutions to a Peltier-cooled cuvette holder and equilibrate precisely at 25.0 ± 0.1 °C for 10 minutes. Temperature control is critical, as SNAr rates are highly temperature-dependent.

  • Rapid Mixing & Initiation : Inject 2.97 mL of the morpholine solution into a quartz cuvette. Rapidly inject 30 µL of the oxazole stock solution and invert the cuvette to ensure homogenous mixing within 2 seconds.

  • Spectrophotometric Monitoring : Monitor the decay of the substrate's absorbance at its specific λmax​ (typically around 285 nm for the bromo-oxazole) continuously for at least 5 half-lives.

  • System Validation (Isosbestic Point Check) : Periodically scan the full UV-Vis spectrum (200–400 nm). The presence of a sharp, unchanging isosbestic point is a mandatory validation step. It proves that the reaction is a clean A→B conversion without the buildup of long-lived intermediates or side-reactions.

  • Data Processing : Fit the resulting absorbance decay curve to the single-exponential equation At​=(A0​−A∞​)e−kobs​t+A∞​ using non-linear regression software to extract the pseudo-first-order rate constant ( kobs​ ).

References

  • MedChemComm - RSC Publishing (Reactivity of electrophilic heterocycles and oxazole SNAr kinetics).[Link]

  • Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors - ChemRxiv (Nucleophilic substitution at C-2 bromine in oxazoles).[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI (Halogen activation and SNAr mechanisms).[Link]

  • 6.2: Nucleophilic Substitution - Chemistry LibreTexts (Halogen leaving group effects and bond polarization).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.